4-Bromo-5-fluoro-3-nitropyridin-2-ol
Beschreibung
BenchChem offers high-quality 4-Bromo-5-fluoro-3-nitropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-3-nitropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOJKOUBPFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650285 | |
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-02-7 | |
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
In the landscape of modern drug discovery, the strategic design of small molecule therapeutics hinges on the availability of highly functionalized, versatile building blocks. 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a paradigm of such a reagent. Its pyridine core is a privileged scaffold in medicinal chemistry, while the dense and strategically positioned functional groups—a nitro moiety and two distinct halogens—offer a rich platform for controlled, sequential chemical modifications. This guide moves beyond a simple cataloging of properties to provide a deep, mechanistically-grounded understanding of how this molecule's reactivity can be harnessed to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Core Chemical Identity and Physicochemical Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridinone, a class of heterocyclic compounds of significant interest in pharmaceutical development.[1] The molecule's true value lies in the interplay of its functional groups, which dictates its reactivity and synthetic utility.
An essential structural feature is its existence in a tautomeric equilibrium between the pyridin-2-ol and the 2(1H)-pyridinone form. For this specific molecule, the pyridinone form is generally favored. This is a critical consideration for reaction planning, as it influences the aromaticity and electronic nature of the heterocyclic core.
Tautomeric Equilibrium
Caption: Tautomerism of the title compound.
The table below summarizes its key identifiers and properties.[2][3][4][5]
| Property | Value |
| CAS Number | 884495-02-7 |
| Molecular Formula | C₅H₂BrFN₂O₃ |
| Molecular Weight | 236.98 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1O)Br)[O-])F |
| MDL Number | MFCD05662411 |
| Storage Conditions | Sealed in dry, Room Temperature, Inert atmosphere |
The Nexus of Reactivity: A Chemist's Perspective
The synthetic power of this molecule stems from three primary centers of reactivity: the two halogen atoms (F and Br) poised for substitution, and the nitro group, which serves both as a powerful ring activator and a precursor to a versatile amino group.
Nucleophilic Aromatic Substitution (SₙAr): The Primary Pathway
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly acidifies the ring protons and, more importantly, activates the C4 (Bromo) and C5 (Fluoro) positions toward nucleophilic attack. This is the most direct and powerful method for introducing diversity from this scaffold.
Causality of Reactivity: In SₙAr reactions on electron-deficient aromatic rings, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The relative reactivity of leaving groups in SₙAr often follows the order F > Cl > Br > I, which is inverse to their acidity. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine at C5 is the predicted site of initial nucleophilic substitution over the bromine at C4. This selectivity is a key tactical advantage.
Generalized SₙAr Mechanism
Caption: Key steps in the SₙAr reaction pathway.
Protocol: SₙAr with a Primary Amine
This protocol describes a general procedure for the selective displacement of the fluorine atom.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution. The base scavenges the HF produced during the reaction.
-
Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature must be determined empirically but is dictated by the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into cold water or brine. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Palladium-Catalyzed Cross-Coupling: Building Complexity
The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or substituted amino groups, dramatically increasing molecular complexity. This step is typically performed after an initial SₙAr reaction.
Experimental Choice: The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) catalyst than a C-F bond, providing orthogonal reactivity. This allows for a reliable two-step sequence: SₙAr at the C5-F position, followed by a cross-coupling at the C4-Br position.
Workflow: Sequential SₙAr and Suzuki Coupling
Caption: A powerful two-step synthetic sequence.
Nitro Group Reduction: Unmasking a Key Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation in many synthetic routes.[6] This unmasks a nucleophilic site that can be used for amide bond formation, sulfonylation, or reductive amination, providing a third point for diversification. This step is often performed as the final step or just before it, as the resulting aminopyridine is more electron-rich and can be sensitive to certain reaction conditions.
Common Reduction Methods
| Reagent System | Conditions | Causality/Notes |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic, reliable method tolerant of many functional groups. |
| Fe / NH₄Cl | Ethanol/Water, reflux | An economical and milder alternative to SnCl₂. |
| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm | Catalytic hydrogenation is very clean but can be incompatible with other reducible groups (e.g., alkynes). |
Application Focus: Scaffolding for Kinase Inhibitors
The 4,5-disubstituted 3-aminopyridine core, accessible from this building block, is a highly valuable scaffold in the design of protein kinase inhibitors.[7][8][9] Protein kinases are a critical class of enzymes whose dysregulation is implicated in diseases like cancer.[9] The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for type I and type II inhibitors.[10]
Hypothetical Synthesis of a Kinase Scaffold
Caption: Multi-step pathway to a potential bioactive molecule.
Spectroscopic Characterization Profile (Predicted)
| Technique | Expected Signals |
| ¹H NMR | A single proton singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at C6. An N-H proton signal (if in pyridinone form) which may be broad and variable in chemical shift. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached substituents. |
| ¹⁹F NMR | A single resonance (singlet) for the fluorine atom. Monitoring the disappearance of this signal is an excellent way to track the progress of SₙAr reactions at the C5 position.[11] |
| MS (ESI) | Expected [M-H]⁻ ion at m/z ≈ 235/237 and/or [M+H]⁺ ion at m/z ≈ 237/239, showing the characteristic isotopic pattern for a single bromine atom. |
Safety, Handling, and Storage
As with any highly functionalized chemical intermediate, proper handling is paramount to ensure laboratory safety.
GHS Hazard Information Summary [4][12][13][14]
-
Pictogram: Warning
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard Laboratory Protocol for Handling
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ChemicalBook. (2022). 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7.
- Sunway Pharm Ltd. (n.d.). 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7.
- BLDpharm. (n.d.). 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol.
- Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. Available from: [Link]
- PubMed Central - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
YouTube. (2016). Halogen Reactivity Series Demonstration. Available from: [Link]
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
-
YouTube. (2024). GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". Available from: [Link]
- (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
- Fisher Scientific. (2013). SAFETY DATA SHEET.
- Benchchem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4.
- MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available from: [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. Available from: [Link]
-
PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available from: [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I (video). Available from: [Link]
-
IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. Available from: [Link]
- Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
- (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
Home Sunshine Pharma. (n.d.). Tributyl(1-Ethoxyvinyl)Tin CAS 97674-02-7. Available from: [Link]
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 3. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document synthesizes available data on its molecular structure, and safety, while also outlining standard experimental protocols for the determination of its physical characteristics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound and its derivatives.
Introduction
4-Bromo-5-fluoro-3-nitropyridin-2-ol, with the CAS Number 884495-02-7, is a substituted pyridin-2-ol derivative.[1][2] Such compounds are of significant interest in the field of medicinal chemistry due to the versatile reactivity of the pyridine ring and the influence of its substituents on biological activity. The presence of a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group provides multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.[3] Understanding the fundamental physical properties of this compound is crucial for its effective use in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and formulation development.
Molecular and Chemical Properties
A summary of the key molecular and chemical identifiers for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 884495-02-7 | [1][2] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [1] |
| Molecular Weight | 236.98 g/mol | [1] |
| Alternate Names | 2(1H)-Pyridinone, 4-bromo-5-fluoro-3-nitro-; 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE; 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one | [1] |
Physical Properties
Detailed experimental data on the physical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are not extensively reported in publicly available literature. However, based on its chemical structure and data from similar compounds, the following characteristics can be anticipated and should be determined experimentally.
Melting Point
The melting point of a solid is a critical indicator of its purity. For crystalline organic compounds, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. The melting point of 4-Bromo-5-fluoro-3-nitropyridin-2-ol has not been definitively reported in the reviewed literature.
Boiling Point
Given the presence of a hydroxyl group and the potential for strong intermolecular hydrogen bonding, 4-Bromo-5-fluoro-3-nitropyridin-2-ol is expected to have a relatively high boiling point. Decomposition at or before boiling under atmospheric pressure is a possibility for such nitro-substituted heterocyclic compounds. Therefore, distillation, if required, should be performed under high vacuum.
Solubility
The solubility of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in various solvents is a critical parameter for its use in synthesis and for purification by recrystallization. Due to the polar nitro and hydroxyl groups, it is expected to have some solubility in polar organic solvents. The fluorine and bromine atoms may contribute to some solubility in less polar solvents.
pKa
The acidity of the hydroxyl group (or the N-H proton in the tautomeric pyridinone form) is an important parameter that influences the compound's reactivity and its behavior in biological systems. The electron-withdrawing effects of the nitro, fluoro, and bromo substituents are expected to increase the acidity of the compound compared to unsubstituted 2-hydroxypyridine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a signal for the single proton on the pyridine ring. The chemical shift of this proton will be influenced by the adjacent electron-withdrawing groups. A broad signal corresponding to the hydroxyl proton may also be observed, the position of which will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached substituents.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, and its coupling with the neighboring proton and carbon atoms can provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretching vibration (for the hydroxyl group), likely to be a broad band.
-
N-O stretching vibrations (for the nitro group), typically strong bands in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
-
C=O stretching vibration if the pyridinone tautomer is present.
-
C-Br, C-F, and C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Safety and Handling
4-Bromo-5-fluoro-3-nitropyridin-2-ol is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following are generalized, authoritative protocols for the determination of the key physical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol. It is imperative that these procedures are carried out by trained personnel in a suitable laboratory environment.
Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a solid organic compound.
Figure 1: Workflow for Melting Point Determination.
Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A rapid heating rate can lead to a reading that is higher than the true melting point.
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents.
Figure 2: Workflow for Qualitative Solubility Testing.
Causality: Starting with a small solvent volume and gradually increasing it allows for a more nuanced understanding of the compound's solubility limits. Heating can overcome activation energy barriers to dissolution but cooling the solution afterward is necessary to check for precipitation, indicating that the increased solubility was temperature-dependent.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Figure 3: Workflow for NMR Sample Preparation.
Causality: The choice of deuterated solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with the analyte's signals. The correct sample height ensures that the entire sample is within the uniform region of the magnetic field, which is essential for obtaining sharp, well-resolved spectral lines.
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a valuable building block in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a framework for its characterization. The provided protocols offer a standardized approach to determining its melting point, solubility, and for preparing samples for spectroscopic analysis. The generation and dissemination of these fundamental data will undoubtedly facilitate the broader application of this compound in research and development.
References
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. [Link]
-
ResearchGate. Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]
-
ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. [Link]
-
Anhui Haitong Chemical Co., Ltd. 2-Bromo-5-fluoro-3-nitropyridine. [Link]
-
MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]
-
PubChem. 2-Bromo-5-nitropyridine. [Link]
-
Allfluoro pharmaceutical co .ltd. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine. [Link]
-
IndiaMART. 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. [Link]
Sources
- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 3. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-5-fluoro-3-nitropyridin-2-ol chemical structure
An In-depth Technical Guide: 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a highly functionalized heterocyclic compound. Given its unique substitution pattern, this molecule represents a valuable and versatile building block for synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document elucidates its core chemical structure, including tautomeric considerations, summarizes its physicochemical properties, proposes a logical synthetic pathway, and explores its potential reactivity and applications. Emphasis is placed on the rationale behind synthetic strategies and the utility of its distinct functional groups as handles for further chemical elaboration. Safety and handling protocols, extrapolated from structurally analogous compounds, are also provided to ensure responsible laboratory practice.
Chemical Identity and Core Structure
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridine derivative. The strategic placement of electron-withdrawing groups (nitro, fluoro) and a synthetically versatile bromine atom on the pyridinone core makes it an attractive intermediate for constructing complex molecular architectures.
Nomenclature and Key Identifiers
A summary of the primary identifiers for this compound is presented below.
| Identifier | Value |
| Systematic Name | 4-Bromo-5-fluoro-3-nitropyridin-2-ol |
| CAS Number | 884495-02-7[1][2][3][4] |
| Molecular Formula | C₅H₂BrFN₂O₃[1][2] |
| Molecular Weight | 236.98 g/mol [1][2] |
| Common Aliases | 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine; 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one[2] |
Structural Elucidation and Tautomerism
The structure features a pyridine ring substituted at the C2, C3, C4, and C5 positions. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone form. In the case of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, this equilibrium is significant and influences the molecule's reactivity and physical properties. The pyridinone tautomer, "4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one," is often the predominant form.[2]
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties
Detailed experimental data for this specific research chemical is not extensively published. The following table summarizes available information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₃ | [1][2] |
| Molecular Weight | 236.98 g/mol | [1][2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Storage | Sealed in dry, Room Temperature | [2] |
Proposed Synthetic Pathway
Retrosynthetic Analysis & Strategy
The synthesis logically begins with a simpler, commercially available precursor, 5-fluoro-2-hydroxypyridine. The strategy involves two key electrophilic aromatic substitution reactions: nitration followed by bromination.
-
Nitration: The introduction of the nitro group at the C3 position is the first step. The hydroxyl group at C2 is an ortho-, para-director. While the C6 position is also activated, the C3 position is sterically accessible and electronically favorable for nitration.
-
Bromination: Following nitration, the bromine atom is introduced at the C4 position. The combined directing effects of the hydroxyl (ortho-), fluoro (ortho-, para-), and the deactivating, meta-directing nitro group favor substitution at the C4 position.
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 5-fluoro-2-hydroxypyridine
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice-water bath.
-
Precursor Addition: Slowly add 5-fluoro-2-hydroxypyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The use of a potent nitrating mixture is necessary to overcome the partial deactivation of the pyridine ring.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-fluoro-3-nitro-pyridin-2-ol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Bromination of 5-fluoro-3-nitropyridin-2-ol
-
Dissolution: Suspend the 5-fluoro-3-nitropyridin-2-ol (1.0 eq) from the previous step in glacial acetic acid.
-
Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) or a solution of bromine (Br₂, 1.1 eq) in acetic acid dropwise to the suspension. The choice of brominating agent can be optimized for yield and purity.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is driven by the activated nature of the C4 position.
-
Workup: Pour the reaction mixture into ice-water. The solid product, 4-Bromo-5-fluoro-3-nitropyridin-2-ol, is collected by filtration, washed with water, and then a dilute sodium thiosulfate solution to quench any remaining bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Proposed two-step synthetic workflow.
Chemical Reactivity and Synthetic Potential
The true value of 4-Bromo-5-fluoro-3-nitropyridin-2-ol lies in its potential for diverse chemical transformations, making it a powerful intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring activate the C-Br and C-F bonds towards nucleophilic attack. The C-Br bond is generally more susceptible to displacement than the C-F bond, allowing for selective reactions with nucleophiles such as amines, thiols, or alkoxides.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for a wide range of cross-coupling reactions. For instance, Suzuki coupling with boronic acids can form new C-C bonds, a foundational reaction in drug development. Similarly, Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille couplings are all feasible.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂). This transformation is pivotal as it introduces a nucleophilic and basic amine functionality, which can be further derivatized into amides, sulfonamides, or used in cyclization reactions.
Caption: Key reaction pathways for synthetic diversification.
Applications in Research and Drug Development
This molecule is not an end-product but a high-value scaffold for generating libraries of novel compounds.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and high density of functional groups make it an ideal starting point for FBDD campaigns.
-
Scaffold for Targeted Therapies: Substituted pyridinone cores are present in numerous bioactive compounds, including kinase inhibitors and antivirals. The ability to selectively modify the 4- and 3-positions allows for systematic exploration of the structure-activity relationship (SAR) around a privileged core.
-
Agrochemicals: Similar to its use in pharmaceuticals, the compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[5]
Handling and Safety Precautions
As a niche research chemical, specific toxicological data for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is not available. Therefore, a conservative approach to safety is mandatory, treating it as a potentially hazardous substance. The following precautions are based on data from structurally related compounds.
| Hazard Class | Associated Risks | Source Compounds |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [6][7] |
| Skin Irritation | Causes skin irritation. | [6][7][8] |
| Eye Irritation | Causes serious eye irritation. | [6][7][8] |
| Organ Toxicity | May cause respiratory irritation. Potential for organ damage through prolonged exposure. | [6][7] |
Mandatory Safety Protocol:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for transfer.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for hazardous chemical waste.
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a quintessential example of a modern synthetic building block. Its densely packed and strategically positioned functional groups offer a remarkable degree of synthetic flexibility. Through well-established chemical transformations such as nucleophilic substitution, cross-coupling, and reduction, this compound provides a robust platform for the rapid generation of molecular diversity. For researchers in drug discovery and materials science, it represents a valuable starting point for the development of novel, high-performance molecules. Adherence to stringent safety protocols is essential when working with this and other uncharacterized research chemicals.
References
- Sinfoo Biotech. 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
- Sunway Pharm Ltd. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7.
- Smolecule. Buy 4-Bromo-2-nitropyridin-3-ol | 1805945-97-4.
- ChemicalBook. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7.
- BLDpharm. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol.
- PubChem. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513.
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine.
- PubChem. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976.
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97%.
- Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Sources
- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol,(CAS# 884495-02-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 4. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-5-fluoro-3-nitropyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a halogenated and nitrated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The document details the compound's fundamental physicochemical properties, outlines a representative synthetic protocol grounded in established chemical principles, and explores its strategic applications as a versatile building block in modern drug discovery. Particular emphasis is placed on the rationale behind its use, leveraging its unique substitution pattern to access novel chemical entities. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Physicochemical Characteristics
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a polysubstituted heterocyclic compound. Its structure is characterized by a pyridin-2-ol core, which exists in tautomeric equilibrium with its corresponding 2-pyridinone form. The ring is heavily functionalized with three key substituents: a bromine atom at position 4, a fluorine atom at position 5, and a nitro group at position 3. This specific arrangement of electron-withdrawing groups and halogens imparts unique reactivity and makes it a valuable intermediate for further chemical elaboration.
The molecular formula of the compound is C₅H₂BrFN₂O₃, and it has a precise molecular weight of 236.98 g/mol [1][2].
Caption: Figure 2: A logical workflow for the synthesis and validation of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-3-nitro-2-hydroxypyridine
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-neck flask cooled to 0°C in an ice bath, slowly add 5-fluoro-2-hydroxypyridine (10 g, 0.088 mol). Maintain the temperature below 10°C.
-
Once the starting material is fully dissolved, add a nitrating mixture (10 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (200 g).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried under vacuum to yield the intermediate product.
Step 2: Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
-
In a 250 mL round-bottom flask, dissolve the dried 5-fluoro-3-nitro-2-hydroxypyridine (1.0 eq) in glacial acetic acid (50 mL).[3]
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.[3]
-
Stir the mixture at room temperature for approximately 2 hours. The reaction should be protected from light to prevent radical side reactions involving NBS.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into cold water (150 mL).
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
Step 3: Purification and Validation
-
The crude solid can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify its structure and confirm the absence of impurities.
Core Applications in Research and Development
The true value of 4-Bromo-5-fluoro-3-nitropyridin-2-ol lies in its capacity as a highly versatile chemical scaffold. Each functional group serves as a reactive handle, allowing for selective and sequential modifications to build complex molecular architectures. This is particularly valuable in fragment-based drug discovery, where small, functionalized cores are elaborated to optimize binding with biological targets.[4][5]
-
The Bromo Group (C4-Br) : This is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the core.[5]
-
The Fluoro Group (C5-F) : The presence of fluorine is highly desirable in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties like membrane permeability.[6][7] While less reactive to substitution than other positions, it profoundly influences the electronic properties of the ring.
-
The Nitro Group (C3-NO₂) : The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂). This resulting aniline-like functionality is a key precursor for forming amides, sulfonamides, and ureas, or for participating in further heterocyclic ring formations.
-
The Hydroxyl/Oxo Group (C2-OH) : The pyridin-2-ol tautomer can be O-alkylated or O-acylated to generate ethers and esters. This position is critical for modifying solubility and introducing new pharmacophoric features.
Caption: Figure 3: Potential chemical transformations utilizing the compound's functional groups.
The strategic placement of these groups makes this compound a key intermediate for synthesizing novel kinase inhibitors, antibacterial agents, and other therapeutics where a substituted pyridine core is a known pharmacophore.[5][8]
Safety, Handling, and Storage
As a laboratory chemical, 4-Bromo-5-fluoro-3-nitropyridin-2-ol must be handled with appropriate precautions. The available safety data indicates that it poses specific hazards that require engineering controls and personal protective equipment.[2][9]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [2][9] |
| Hazard Statements | H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation. | [2][9] |
| Precautionary Statements | P261 : Avoid breathing dust.P280 : Wear protective gloves/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |
Recommended Handling Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Lab Coat : A standard laboratory coat is required to prevent skin contact.
-
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[11][12]
-
Disposal : Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.
Storage
To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-ol is more than a simple chemical; it is a strategically designed building block that offers researchers in drug discovery and materials science a reliable entry point to a wide array of novel and complex molecules. Its polysubstituted nature provides multiple, orthogonal handles for chemical modification, while the incorporated fluorine atom offers the potential for enhanced biological properties. Understanding its synthesis, reactivity, and safe handling is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
References
-
2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 . PubChem. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery . MDPI. [Link]
-
Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant . ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . MDPI. [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . National Institutes of Health (NIH). [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific Study. [Link]
Sources
- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a key intermediate in pharmaceutical research and development. This document delves into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and the underlying chemical principles. The proposed pathway commences with the readily available 5-fluoropyridin-2-ol, proceeding through a regioselective nitration followed by a targeted bromination. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this valuable compound.
Introduction and Strategic Rationale
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing nitro and bromo groups, a fluorine atom, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The synthetic strategy outlined in this guide was devised based on the principles of electrophilic aromatic substitution on the pyridine ring. The hydroxyl group at the 2-position of the starting material, 5-fluoropyridin-2-ol, is a potent activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). The fluorine atom at the 5-position is a deactivating group but also an ortho-, para-director.
The chosen two-step pathway involves:
-
Nitration of 5-fluoropyridin-2-ol: The strongly activating hydroxyl group is expected to direct the incoming nitro group primarily to the 3-position.
-
Bromination of 5-fluoro-3-nitropyridin-2-ol: The hydroxyl group will then direct the bromination to the vacant 4-position, facilitated by the presence of the activating hydroxyl group.
This sequential introduction of the nitro and bromo groups is designed to achieve the desired regiochemistry, which is crucial for the compound's utility as a synthetic intermediate.
Synthesis Pathway Overview
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Proposed two-step synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
Detailed Experimental Protocol
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The nitration reaction is highly exothermic and should be conducted with extreme caution.
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-ol
Reaction Principle: This step involves the electrophilic nitration of 5-fluoropyridin-2-ol. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The hydroxyl group at the 2-position directs the nitration to the 3-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Fluoropyridin-2-ol | 113.09 | 10.0 g | 0.088 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Slowly and portion-wise, add 10.0 g (0.088 mol) of 5-fluoropyridin-2-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition.
-
Once the addition is complete and the solid has dissolved, begin the dropwise addition of 15 mL of concentrated nitric acid from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. This step is highly exothermic.
-
After the complete addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 200 g) with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield 5-fluoro-3-nitropyridin-2-ol.
Step 2: Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Reaction Principle: This step involves the electrophilic bromination of the activated pyridine ring of 5-fluoro-3-nitropyridin-2-ol. N-Bromosuccinimide (NBS) is used as the bromine source. The hydroxyl group at the 2-position directs the bromination to the 4-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Fluoro-3-nitropyridin-2-ol | 158.09 | 10.0 g | 0.063 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 11.8 g | 0.066 mol |
| Acetonitrile | 41.05 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.063 mol) of 5-fluoro-3-nitropyridin-2-ol in 100 mL of acetonitrile.
-
To this solution, add 11.8 g (0.066 mol) of N-bromosuccinimide (NBS).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-5-fluoro-3-nitropyridin-2-ol.
-
Dry the purified product in a vacuum oven at 50 °C.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Discussion of Causality in Experimental Choices
-
Choice of Nitrating Agent: The classic nitrating mixture of concentrated nitric and sulfuric acids is employed to generate the highly reactive nitronium ion necessary to overcome the inherent electron deficiency of the pyridine ring, even with an activating hydroxyl group. The use of an excess of sulfuric acid ensures the complete protonation of nitric acid to form the nitronium ion and also acts as a solvent.[1]
-
Temperature Control in Nitration: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent runaway reactions, and minimize the formation of undesired byproducts.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and controlled release of electrophilic bromine, which is particularly advantageous for reactions with activated aromatic systems to avoid over-bromination.[2]
-
Solvent for Bromination: Acetonitrile is chosen as the solvent for the bromination step due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.
Conclusion
This technical guide outlines a logical and detailed synthetic pathway for the preparation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol. By following the provided experimental protocol and adhering to the safety precautions, researchers can reliably synthesize this important pharmaceutical intermediate. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles.
References
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.
- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents.
-
Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR. Available at: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide elucidates the molecule's structural features, predicts its reactivity in key synthetic transformations, and offers detailed protocols for its derivatization. By examining the interplay of the bromo, fluoro, nitro, and hydroxyl substituents, this document serves as a valuable resource for scientists seeking to leverage this versatile building block in the synthesis of novel chemical entities.
Introduction
Substituted pyridines are privileged scaffolds in drug discovery, appearing in a vast array of approved pharmaceuticals. The unique electronic properties of the pyridine ring, coupled with the diverse chemical space offered by various substitution patterns, make these heterocycles attractive starting points for the design of new therapeutic agents. 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a particularly interesting building block due to the orthogonal reactivity of its functional groups. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, the fluorine atom can influence physicochemical properties and metabolic stability, and the hydroxyl group offers a handle for etherification or esterification.
This guide will delve into the expected reactivity of each of these functional groups, providing a framework for the strategic design of synthetic routes utilizing 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
Molecular Structure and Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form, 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one. In the solid state and in many solutions, the pyridone tautomer is generally favored due to amide resonance and intermolecular hydrogen bonding.[1]
Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol [2][3][4]
| Property | Value |
| CAS Number | 884495-02-7 |
| Molecular Formula | C₅H₂BrFN₂O₃ |
| Molecular Weight | 236.98 g/mol |
| Appearance | Expected to be a solid |
| Storage | Sealed in dry, Room Temperature |
Spectroscopic Data (Predicted)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.0-13.0 (br s, 1H): This broad singlet corresponds to the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer.
-
δ 8.0-8.5 (d, 1H): This doublet is assigned to the proton at the C6 position, which is coupled to the fluorine atom at C5.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ 160-165 (C=O): The carbonyl carbon of the pyridone tautomer.
-
δ 145-155 (C-F, d, ¹JCF ≈ 240-260 Hz): The carbon atom attached to the fluorine, showing a large coupling constant.
-
δ 135-145 (C-NO₂): The carbon atom bearing the nitro group.
-
δ 120-130 (C-H): The carbon atom at the C6 position.
-
δ 100-110 (C-Br): The carbon atom attached to the bromine.
Reactivity Profile and Synthetic Applications
The reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is dictated by the electronic and steric effects of its substituents. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack and directs substitution to the positions ortho and para to it.
Nucleophilic Aromatic Substitution (SNA_r)
The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing nitro group further enhances its susceptibility to nucleophilic aromatic substitution.[7][8] The positions ortho and para to the nitro group (C2 and C4/C6) are the most activated.
Given the substitution pattern of 4-bromo-5-fluoro-3-nitropyridin-2-ol, the most likely positions for nucleophilic attack are C4 (bearing the bromine) and C6 (bearing a hydrogen). The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement will depend on the nature of the nucleophile and the reaction conditions. Generally, the C-Br bond is a better leaving group than the C-F bond in SNAr reactions.
Expected Regioselectivity:
-
At C4: The bromine atom is a good leaving group and is positioned para to the nitrogen and ortho to the nitro group, making this a highly favorable site for nucleophilic displacement.
-
At C5: The fluorine atom is generally a poorer leaving group than bromine in SNAr reactions. However, its displacement can be facilitated by hard nucleophiles.
Figure 1: Predicted regioselectivity in SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a suitable solvent such as DMF or NMP, add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[9][10]
Chemoselectivity: In principle, both the C-Br and C-F bonds can undergo oxidative addition to the palladium catalyst. However, the C-Br bond is significantly more reactive in this regard. Therefore, selective coupling at the C4 position is expected to be highly efficient.
Figure 2: Suzuki-Miyaura coupling at the C4 position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
O-Alkylation of the Hydroxyl Group
The hydroxyl group of 4-Bromo-5-fluoro-3-nitropyridin-2-ol can be alkylated to form the corresponding ether. The tautomeric nature of the starting material means that N-alkylation is also a possibility. The selectivity between O- and N-alkylation can often be controlled by the choice of base and solvent.[11]
Experimental Protocol: O-Alkylation
-
To a suspension of 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) and a base such as potassium carbonate or cesium carbonate (1.5 eq) in a polar aprotic solvent like DMF or acetonitrile, add the alkylating agent (e.g., an alkyl halide) (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product via column chromatography to separate the O- and N-alkylated isomers if necessary.
Reduction of the Nitro Group
The nitro group at the C3 position can be selectively reduced to an amino group, which can then be used in a variety of subsequent transformations such as amide bond formation, diazotization, or further nucleophilic substitutions. A variety of reducing agents can be employed for this transformation.
Chemoselectivity: Care must be taken to choose a reducing agent that does not also cause dehalogenation. While catalytic hydrogenation with Pd/C can be effective, there is a risk of removing the bromine atom. Milder reducing agents or specific conditions are often preferred.
Figure 3: Selective reduction of the nitro group.
Experimental Protocol: Nitro Group Reduction with Iron
-
In a round-bottom flask, suspend 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
A plausible synthetic route to 4-Bromo-5-fluoro-3-nitropyridin-2-ol would start from a commercially available precursor, such as 2-amino-5-fluoropyridine. The synthesis would likely involve the following key steps:
-
Nitration: Introduction of a nitro group at the 3-position.
-
Diazotization and Hydrolysis: Conversion of the amino group at the 2-position to a hydroxyl group.
-
Bromination: Introduction of a bromine atom at the 4-position.
Safety and Handling
Based on the safety data for structurally related compounds, 4-Bromo-5-fluoro-3-nitropyridin-2-ol should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. Its distinct functional groups offer orthogonal reactivity, enabling selective transformations at multiple positions on the pyridine ring. This guide provides a predictive framework for its reactivity in key synthetic operations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, O-alkylation, and nitro group reduction. The provided protocols, based on established chemical principles and reactions of analogous compounds, offer a solid starting point for researchers to explore the rich chemistry of this promising scaffold in their drug discovery and development endeavors.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Andreassen, E. J., Bakke, J. M., Sletvold, I., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2663–2668. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]
- Bakke, J. M., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2663-2668.
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Galyakberov, R. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]
-
Li, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(13), 7438–7445. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Molander, G. A., & Gravel, M. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- Bakke, J. M. (2000). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).
-
Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]
-
AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Retrieved from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 3. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 4. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 7. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored biological and physical properties. Among these, substituted pyridines are of paramount importance. This guide focuses on a particularly interesting, albeit sparsely documented, member of this family: 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7).
With a molecular formula of C₅H₂BrFN₂O₃ and a molecular weight of approximately 236.98 g/mol , this compound is a densely functionalized aromatic system.[1][2] The presence of a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group on a single pyridine ring makes it a highly versatile synthetic intermediate. Each functional group offers a potential handle for further chemical modification, while their combined electronic effects create a unique chemical environment that dictates its reactivity and spectroscopic signature.
As direct, published experimental data for this specific molecule is not widely available, this document serves as an in-depth, predictive guide based on established principles of spectroscopy and data from analogous structures. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule, explaining not just what to expect in the spectra, but why these features manifest. This approach, grounded in the causality of molecular structure and electronic effects, is critical for confident structure elucidation and troubleshooting in a research environment.
Molecular Structure and Tautomerism
The nominal structure is 4-Bromo-5-fluoro-3-nitropyridin-2-ol. However, like many 2-hydroxypyridines, it is expected to exist predominantly in its pyridin-2(1H)-one tautomeric form. This keto-enol equilibrium is fundamental to its chemistry and spectroscopic properties. For the purpose of this guide, we will primarily analyze the more stable 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one tautomer.
Caption: Numbered structure of the dominant 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one tautomer.
The electronic landscape of this molecule is dictated by a confluence of competing effects:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group via both resonance and induction, it strongly deshields the entire ring system, particularly the ortho (C-2, C-4) and para (C-6) positions.
-
Halogens (-Br, -F): Both are strongly electron-withdrawing through induction due to their high electronegativity. Fluorine's effect is particularly pronounced.
-
Carbonyl Group (C=O): In the pyridone tautomer, the carbonyl group is also strongly electron-withdrawing.
This highly electron-deficient nature is the key to predicting its spectroscopic behavior.
¹H NMR Spectroscopy: Pinpointing the Protons
Expertise & Rationale
Proton Nuclear Magnetic Resonance (¹H NMR) is the frontline technique for organic structure elucidation. For this molecule, it will be exceptionally informative, albeit simple. With only two expected non-exchangeable protons, our focus is on predicting their chemical shifts and coupling patterns, which are dictated by the electronic environment and through-bond interactions with the fluorine atom.
Predicted ¹H NMR Spectrum
The spectrum is anticipated to show two main signals: one for the aromatic proton at the C-6 position and a broader signal for the N-H proton of the pyridone ring.
-
Aromatic Proton (H-6): This lone proton is on a highly electron-deficient ring. It is positioned para to the strongly withdrawing nitro group and ortho to the ring nitrogen. This environment will cause a significant downfield shift, likely in the 8.0 - 8.5 ppm range. Furthermore, this proton will exhibit coupling to the fluorine atom at C-5. This is a four-bond coupling (⁴JH-F), which is significant in aromatic systems, and will split the H-6 signal into a doublet . The expected coupling constant is typically small, around 2-4 Hz .
-
Amide Proton (N1-H): The proton on the nitrogen atom is part of a vinylogous amide system. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen and potential solvent exchange. Its chemical shift will be significantly downfield, likely in the 11.0 - 13.0 ppm range.
Summary of Predicted ¹H NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic Proton | 8.0 - 8.5 | Doublet (d) | ⁴JH-F ≈ 2-4 | 1H | H-6 |
| Amide Proton | 11.0 - 13.0 | Broad Singlet (br s) | N/A | 1H | N1-H |
Experimental Protocol for ¹H NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).
-
Transfer the solution to a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will solubilize this polar molecule and slow the exchange of the N-H proton, making it easier to observe.[3]
-
-
Instrument Setup (for a standard 400/500 MHz spectrometer):
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Number of Scans (NS): 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and analyze the multiplicities.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Rationale
Carbon-13 NMR provides a direct map of the carbon framework. In this molecule, the highly polarized environment and the presence of fluorine will create a wide dispersion of signals and characteristic C-F coupling patterns, which are definitive for structural confirmation. The standard experiment is proton-decoupled, meaning each unique carbon will appear as a singlet, unless it is coupled to fluorine.
Predicted ¹³C NMR Spectrum
Five distinct carbon signals are expected. Their chemical shifts are influenced by the attached functional groups and their position on the ring. The most powerful diagnostic feature will be the splitting of these signals due to C-F coupling.
-
C-2 (Carbonyl): This carbon is part of the C=O group in the pyridone tautomer and will be the most downfield signal, expected around 155-165 ppm . It will likely show a small three-bond coupling to fluorine (³JC-F).
-
C-5 (Fluorine-bearing): This carbon is directly attached to the highly electronegative fluorine atom. It will experience a strong downfield shift and will appear as a large doublet due to one-bond C-F coupling (¹JC-F). The chemical shift is predicted to be in the 145-155 ppm range, with a ¹JC-F of 230-260 Hz .
-
C-3 (Nitro-bearing): Attached to the electron-withdrawing nitro group, this carbon will be significantly deshielded. A chemical shift of 135-145 ppm is expected. It will exhibit a three-bond coupling to fluorine (³JC-F).
-
C-4 (Bromo-bearing): The bromine atom's electronegativity will shift this carbon downfield. However, the "heavy atom effect" can sometimes cause a slight shielding effect compared to other halogens. A reasonable estimate is 110-120 ppm . It will be split by a two-bond coupling to fluorine (²JC-F).
-
C-6: This is the only carbon attached to a hydrogen. It is adjacent to the ring nitrogen, which typically shields the ortho carbon in pyridones. Its chemical shift is predicted to be in the 120-130 ppm range. It will also show a two-bond coupling to fluorine (²JC-F).
Summary of Predicted ¹³C NMR Data
| Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
| C-2 (C=O) | 155 - 165 | Doublet (d) | ³JC-F ≈ 5-15 |
| C-5 | 145 - 155 | Doublet (d) | ¹JC-F ≈ 230-260 |
| C-3 | 135 - 145 | Doublet (d) | ³JC-F ≈ 10-20 |
| C-6 | 120 - 130 | Doublet (d) | ²JC-F ≈ 20-30 |
| C-4 | 110 - 120 | Doublet (d) | ²JC-F ≈ 15-25 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: Tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Number of Scans (NS): 512-2048 scans, as ¹³C has low natural abundance and sensitivity.
-
Relaxation Delay (D1): 2 seconds is standard.
-
-
Data Processing:
-
Apply Fourier transformation with a small line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
¹⁹F NMR Spectroscopy: The Fluorine Viewpoint
Expertise & Rationale
Fluorine-19 NMR is a highly sensitive and powerful technique due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which minimizes signal overlap.[6] For this molecule, ¹⁹F NMR provides an unambiguous confirmation of the fluorine's electronic environment and its connectivity through coupling to the H-6 proton.
Predicted ¹⁹F NMR Spectrum
A single signal is expected for the one fluorine atom in the molecule.
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the other substituents. For fluoropyridines, shifts are typically observed between -90 and -150 ppm relative to CFCl₃.[7] Given the presence of multiple electron-withdrawing groups, a shift in the downfield end of this range (e.g., -90 to -110 ppm ) is a reasonable prediction.
-
Multiplicity: The signal will be split by the H-6 proton. As seen in the ¹H NMR, this four-bond coupling will result in a doublet , with the same coupling constant, ⁴JH-F ≈ 2-4 Hz .
Summary of Predicted ¹⁹F NMR Data
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-5 | -90 to -110 | Doublet (d) | ⁴JH-F ≈ 2-4 |
Experimental Protocol for ¹⁹F NMR Data Acquisition
-
Sample Preparation: The same sample used for ¹H NMR is sufficient.
-
Instrument Setup: Tune the probe for the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if other H-F couplings were present (though not necessary here for the primary signal).
-
Spectral Width: A wide spectral width of ~250 ppm is a safe starting point.
-
Number of Scans (NS): 16-32 scans are typically sufficient due to the high sensitivity of ¹⁹F.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR.
-
Referencing is typically done externally using a known standard or internally if a standard is added.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring their vibrational frequencies. For 4-Bromo-5-fluoro-3-nitropyridin-2-ol, IR will provide clear evidence for the N-H, C=O, and NO₂ groups, which are the most characteristic features. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.[8]
Predicted IR Absorption Bands
The spectrum will be dominated by strong absorptions from the polar functional groups.
-
N-H Stretch: A broad absorption in the 3100-3400 cm⁻¹ region, characteristic of the N-H bond in the pyridone ring.
-
Aromatic C-H Stretch: A weaker absorption expected just above 3000 cm⁻¹, likely around 3050-3100 cm⁻¹ .
-
C=O Stretch (Amide I band): A very strong, sharp peak is the hallmark of the pyridone tautomer, expected in the 1660-1690 cm⁻¹ region.
-
NO₂ Asymmetric Stretch: A very strong absorption between 1520-1560 cm⁻¹ . For aromatic nitro compounds, this is one of the most intense peaks in the spectrum.[9][10]
-
Aromatic C=C/C=N Stretches: Multiple bands of variable intensity in the fingerprint region, typically 1400-1620 cm⁻¹ .
-
NO₂ Symmetric Stretch: Another strong absorption, typically found between 1330-1370 cm⁻¹ .[11]
-
C-F Stretch: A strong, sharp band in the 1200-1250 cm⁻¹ region is characteristic of an Ar-F bond.
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3400 | Medium, Broad | N-H Stretch |
| 3050 - 3100 | Weak | Aromatic C-H Stretch |
| 1660 - 1690 | Strong, Sharp | C=O Stretch (Pyridone) |
| 1520 - 1560 | Very Strong | Asymmetric NO₂ Stretch |
| 1400 - 1620 | Medium-Strong | Aromatic Ring Stretches |
| 1330 - 1370 | Strong | Symmetric NO₂ Stretch |
| 1200 - 1250 | Strong | C-F Stretch |
Experimental Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[12]
-
Background Scan: Run a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument signals.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The spectrum is automatically ratioed against the background. Label the significant peaks.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Expertise & Rationale
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through isotopic patterns. The presence of a single bromine atom in our molecule provides an unmistakable signature that is one of the most reliable features in mass spectrometry. A "soft" ionization technique like Electrospray Ionization (ESI) is ideal for observing the intact molecular ion.[13][14]
Predicted Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The molecular weight is ~236.98 Da. In positive-ion ESI-MS, we expect to see the protonated molecule [M+H]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ is likely.
-
The Bromine Isotopic Pattern: This is the most crucial diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[15][16] Consequently, the molecular ion will appear not as a single peak, but as a pair of peaks of almost equal intensity, separated by 2 m/z units.
-
Fragmentation: While ESI is a soft technique, some fragmentation can occur. Likely neutral losses include:
-
Loss of NO₂ (46 Da)
-
Loss of CO (28 Da)
-
Loss of Br (79/81 Da)
-
Summary of Predicted MS Data (Positive ESI)
| m/z (Predicted) | Relative Intensity | Assignment |
| 237.9 | ~100% | [C₅H₃⁷⁹BrFN₂O₃+H]⁺ |
| 239.9 | ~98% | [C₅H₃⁸¹BrFN₂O₃+H]⁺ |
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Infusion:
-
The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]
-
-
Instrument Parameters:
-
Ionization Mode: ESI, positive or negative.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature to facilitate desolvation.
-
Mass Analyzer: Scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Examine the spectrum for the molecular ion cluster.
-
Confirm the isotopic pattern matches the theoretical distribution for a C₅H₃BrFN₂O₃ species.
-
Overall Analytical Workflow
The comprehensive characterization of a novel compound like 4-Bromo-5-fluoro-3-nitropyridin-2-ol follows a logical, multi-technique workflow to build a self-validating dataset.
Caption: A validated workflow for the complete spectroscopic characterization of the target compound.
Conclusion
This guide provides a comprehensive, predictive analysis of the key spectroscopic features of 4-Bromo-5-fluoro-3-nitropyridin-2-ol. By understanding the influence of the compound's unique electronic structure, researchers can confidently interpret the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data. The key identifiers are the simple but informative ¹H NMR spectrum, the characteristic C-F couplings in the ¹³C NMR, the definitive 1:1 isotopic doublet in the mass spectrum from the bromine atom, and the strong, indicative stretches of the C=O and NO₂ groups in the IR spectrum. Together, these techniques provide a robust and self-validating dataset for the unambiguous confirmation of this valuable synthetic building block.
References
-
Bromo pattern in Mass Spectrometry - YouTube. (2023). Accessed Jan 23, 2026. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Accessed Jan 23, 2026. [Link]
- Gasteiger, J., Sadowski, J., & Schuur, J. (1996). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Journal of Chemical Information and Computer Sciences, 36(5), 1030-1037.
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Accessed Jan 23, 2026. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Accessed Jan 23, 2026. [Link]
-
University of Missouri-St. Louis. (2023). Standard Operating Procedure for NMR Operations. Accessed Jan 23, 2026. [Link]
-
Lim, T. P., & Lim, C. K. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of the Academy of Medicine, Singapore, 29(3), 399-407. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Accessed Jan 23, 2026. [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Accessed Jan 23, 2026. [Link]
-
HMDB. (n.d.). 1H NMR Spectrum of Pyridine. Accessed Jan 23, 2026. [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Accessed Jan 23, 2026. [Link]
-
Perjési, P., & Gáspár, A. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(4), 935-940. [Link]
-
Witter, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 13348-13354. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Accessed Jan 23, 2026. [Link]
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2144. [Link]
-
Ang, D., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 23(1), 107-115. [Link]
-
R-NMR. (n.d.). SOP for liquid state NMR. Accessed Jan 23, 2026. [Link]
-
Holm, R. H. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 81(9), 1329. [Link]
-
LibreTexts Chemistry. (2022). Other Important Isotopes- Br and Cl. Accessed Jan 23, 2026. [Link]
-
Schalley, C. A. (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 81(1), 1-22. [Link]
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229. [Link]
-
Bird, C. W. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 528-530. [Link]
-
ResearchGate. (2014). Principles of Electrospray Ionization. Accessed Jan 23, 2026. [Link]
-
Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Accessed Jan 23, 2026. [Link]
-
University of Manitoba. (n.d.). Infrared of nitro compounds. Accessed Jan 23, 2026. [Link]
-
ChemRxiv. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Accessed Jan 23, 2026. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Accessed Jan 23, 2026. [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Accessed Jan 23, 2026. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Accessed Jan 23, 2026. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Accessed Jan 23, 2026. [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Accessed Jan 23, 2026. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of pyridones I. Accessed Jan 23, 2026. [Link]
-
LibreTexts Chemistry. (2021). Nitro Compounds. Accessed Jan 23, 2026. [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Accessed Jan 23, 2026. [Link]
-
Witter, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 13348-13354. [Link]
-
University of Oklahoma. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Accessed Jan 23, 2026. [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Accessed Jan 23, 2026. [Link]
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Accessed Jan 23, 2026. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Accessed Jan 23, 2026. [Link]
-
University of Arizona. (n.d.). Electrospray Ionization (ESI). Accessed Jan 23, 2026. [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Accessed Jan 23, 2026. [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. Accessed Jan 23, 2026. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 19. savemyexams.com [savemyexams.com]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS No. 884495-02-7). As a substituted nitropyridine, this compound warrants careful handling due to its potential irritant properties and the general reactivity associated with this chemical class. The following sections are designed to provide laboratory personnel with the necessary information to work with this compound safely and effectively.
Understanding the Hazard Profile
While a comprehensive toxicological profile for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is not extensively documented, data from suppliers and structurally analogous compounds provide a strong basis for hazard assessment. The primary hazards are associated with irritation to the skin and eyes.[1]
GHS Hazard Classification:
Based on available data, 4-Bromo-5-fluoro-3-nitropyridin-2-ol is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317 : May cause an allergic skin reaction.[1][2] |
| Serious Eye Irritation | Category 2 | H319 : Causes serious eye irritation.[1][2] |
It is crucial to handle this compound as a potential irritant and sensitizer. The presence of nitro, bromo, and fluoro groups on the pyridine ring suggests that caution should be exercised, as similar compounds exhibit a range of toxicities. For instance, related compounds like 5-Bromo-2-cyano-3-nitropyridine are toxic if swallowed, inhaled, or in contact with skin. 5-bromo-2-nitropyridine is also known to cause skin, eye, and respiratory irritation.[3] Therefore, a conservative approach to handling is warranted.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
2.1. Engineering Controls: The First Line of Defense
All work with solid or solutions of 4-Bromo-5-fluoro-3-nitropyridin-2-ol should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate work area.
2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE is mandatory when handling this compound[4]:
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Nitrile gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed promptly and disposed of as chemical waste, followed by thorough hand washing.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure that no skin is exposed between gloves and sleeves.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[5]
Workflow for Donning PPE
Caption: Sequential process for donning Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensuring laboratory safety.
3.1. Handling
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid all contact with skin and eyes.[6][7]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
3.2. Storage
-
Container: Keep the container tightly closed.[8]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Chemical Handling Workflow
Caption: Step-by-step workflow for the safe handling of 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] If skin irritation or a rash occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2. Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] The spill area should then be decontaminated.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum.
-
Solutions: Absorb spills of solutions with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Emergency Response Logic
Caption: Decision-making flow for first aid response to different exposure routes.
Fire-Fighting Measures and Disposal
5.1. Fire-Fighting
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[3]
-
Hazardous Combustion Products: Upon combustion, this compound may release toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
5.2. Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Dispose of contaminated materials and unused product as hazardous chemical waste. Do not allow the chemical to enter drains or the environment.
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. The core tenets of this guide—understanding the hazards, utilizing engineering controls, consistently wearing appropriate PPE, and being prepared for emergencies—provide a robust framework for protecting the health and safety of all laboratory personnel. Always consult the most recent Safety Data Sheet and relevant institutional safety guidelines before commencing work.
References
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. Retrieved from [Link]
-
Georganics. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
The Strategic Role of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both synthetic versatility and significant biological relevance is paramount. Among the privileged structures in medicinal chemistry, the pyridinone core has emerged as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide delves into the multifaceted role of a highly functionalized pyridinone building block, 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS: 884495-02-7) . We will explore its chemical attributes, plausible synthetic routes, and its strategic application in the synthesis of potent and selective kinase inhibitors, thereby providing a comprehensive resource for researchers engaged in the development of next-generation therapeutics.
Introduction: The Pyridinone Scaffold in Kinase Inhibitor Design
The pyridinone moiety is a bio-isostere for a variety of critical functionalities in medicinal chemistry, including amides and phenols, and is recognized for its ability to form key hydrogen bond interactions with protein targets.[1] This characteristic has propelled its use in the design of kinase inhibitors, which often target the ATP-binding site of these enzymes.[2] The planarity of the pyridinone ring, coupled with its capacity for substitution at multiple positions, allows for the precise orientation of pharmacophoric groups to achieve high potency and selectivity.[1] The introduction of fluorine atoms, as seen in 4-Bromo-5-fluoro-3-nitropyridin-2-ol, can further enhance metabolic stability and binding affinity.
Physicochemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The key properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 884495-02-7 | [3][4][5][6] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [3][5] |
| Molecular Weight | 236.98 g/mol | [3][5] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF) | Inferred from synthetic protocols of similar compounds |
| Purity | Typically >97% (Commercially available) | [5] |
The presence of multiple functional groups—a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group on the pyridinone core—makes this molecule a highly versatile intermediate for a range of chemical transformations.
Synthetic Pathways and Key Transformations
A general, illustrative synthetic workflow is presented below:
Caption: Workflow for kinase inhibitor synthesis using the title compound.
Structure-Activity Relationship (SAR) Insights
The strategic placement of substituents on the pyridinone core derived from 4-Bromo-5-fluoro-3-nitropyridin-2-ol is critical for achieving potent and selective kinase inhibition.
-
The Pyridinone Core: The 2-pyridinone moiety acts as a crucial hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region.
-
The C4-Substituent: Introduced via cross-coupling at the bromine position, this group often extends into a hydrophobic pocket of the ATP-binding site, contributing significantly to potency and selectivity.
-
The Fused Ring System: Formed by cyclization involving the amino group (derived from the nitro group), this ring system provides a rigid scaffold for the optimal positioning of other substituents and can introduce additional points of interaction with the target protein.
-
The Fluorine Atom: The fluorine at the 5-position can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation, improving the pharmacokinetic profile of the final compound.
Experimental Protocols: A Representative Synthetic Transformation
The following is a generalized, representative protocol for a Suzuki coupling reaction, a key transformation in the utilization of 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
Protocol: Suzuki Coupling of 4-Bromo-5-fluoro-3-nitropyridin-2-ol with an Arylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-3-nitropyridin-2-ol.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material and the appearance of the desired product peak, confirmed by analytical techniques such as LC-MS and ¹H NMR. The purity of the final compound is assessed by HPLC.
Conclusion and Future Perspectives
4-Bromo-5-fluoro-3-nitropyridin-2-ol stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a platform for the efficient construction of complex, multi-cyclic scaffolds with significant therapeutic potential, particularly as kinase inhibitors. The insights provided in this guide underscore the importance of such highly functionalized intermediates in accelerating the drug discovery process. Future exploration of the reactivity of this compound and its application in the synthesis of novel chemical entities will undoubtedly continue to enrich the arsenal of therapeutic agents for a range of diseases.
References
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Google Patents. (n.d.). Fused heterocyclic compound, preparation method therefor, pharmaceutical composition, and uses thereof. (WO2015055071A1).
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Ciblat, S., et al. (2009). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 52(14), 4477-4493.
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine. Retrieved from [Link]
- Knight, Z. A., Lin, H., & Shokat, K. M. (2007). Targeting the cancer kinome through polypharmacology.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
- Benson, D. A., Karsch-Mizrachi, I., Lipman, D. J., Ostell, J., & Wheeler, D. L. (2008). GenBank. Nucleic acids research, 36(suppl_1), D25-D30.
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
- Wishart, D. S., Knox, C., Guo, A. C., Shrivastava, S., Hassanali, M., Stothard, P., ... & Woolsey, J. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic acids research, 34(suppl_1), D668-D672.
- Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., ... & Leach, A. R. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic acids research, 40(D1), D1100-D1107.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135566367, 4-Bromo-5-fluoro-3-nitropyridin-2-ol. Retrieved January 23, 2026 from [Link].
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 4. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 5. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]
Methodological & Application
nucleophilic aromatic substitution reactions of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactions of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Introduction: The 4-bromo-5-fluoro-3-nitropyridin-2-ol scaffold is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its unique electronic and structural features, including the presence of two distinct halogen atoms and a potent electron-withdrawing nitro group on a pyridinone core, make it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the underlying chemical principles governing its reactivity and offers detailed, field-tested protocols for its synthetic manipulation. Designed for researchers, medicinal chemists, and process development scientists, this document explains the causality behind experimental choices, ensuring a robust and reproducible application of this valuable chemical building block.
Section 1: Foundational Chemistry of the Substrate
Structural and Electronic Profile
The substrate exists in a tautomeric equilibrium between the 4-bromo-5-fluoro-3-nitropyridin-2-ol and the 4-bromo-5-fluoro-3-nitro-2(1H)-pyridinone forms. For the purpose of SNAr reactions, it is predominantly the pyridinone tautomer that dictates the reactivity, although both forms are electronically similar.
The reactivity of this molecule is governed by a confluence of powerful electronic effects:
-
Pyridine Ring: The inherent electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring.
-
Nitro Group (-NO₂): As a strong π-acceptor and inductively withdrawing group, the nitro group at the C3 position significantly depletes electron density from the aromatic system. This activation is a prerequisite for facile SNAr reactions.[1][2]
-
Halogen Substituents: The bromine at C4 and fluorine at C5 serve as leaving groups. Their reactivity is modulated by the activating nitro group.
Regioselectivity in SNAr: C4-Br vs. C5-F
A critical consideration is the regioselectivity of nucleophilic attack. The molecule offers two potential sites for substitution. The substitution of the bromine atom at the C4 position is overwhelmingly favored. This preference is a direct consequence of the stabilization of the reaction intermediate.
The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex.[3][4] The stability of this complex dictates the reaction's feasibility and regiochemical outcome.
-
Attack at C4 (ortho to -NO₂): When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the highly electronegative oxygen atoms of the adjacent nitro group through resonance. This provides substantial stabilization for the Meisenheimer complex.
-
Attack at C5 (meta to -NO₂): Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The intermediate is therefore significantly less stable.
Consequently, synthetic protocols should be designed with the expectation of selective displacement of the bromide at C4.
Section 2: The Addition-Elimination Mechanism
The SNAr reaction of 4-bromo-5-fluoro-3-nitropyridin-2-ol proceeds via a well-established two-step addition-elimination mechanism.[3][5]
-
Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which bears the bromine leaving group. This breaks the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate—the Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction.[1]
-
Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, in this case, the bromide ion (Br⁻). This step is generally fast.
// Reactants
sub [label=<
>];
nu [label="Nu⁻"];
// Intermediate
meisenheimer [label=<
>];
// Products
prod [label=<
>];
lg [label="Br⁻"];
// Arrows and labels sub -> meisenheimer [label="Step 1: Addition\n(Rate-Determining)", fontcolor="#202124"]; meisenheimer -> prod [label="Step 2: Elimination\n(Fast)", fontcolor="#202124"];
// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
// Plus signs {rank=same; nu; sub; dummy1} {rank=same; prod; dummy2; lg}
nu -> sub [style=invis]; prod -> lg [style=invis];
// Positioning plus signs sub -> dummy1 [dir=none, style=invis]; dummy1 [label="+", pos="c,1.5,0.5!"];
prod -> dummy2 [dir=none, style=invis]; dummy2 [label="+", pos="c,1.5,0.5!"]; }
Caption: The Addition-Elimination mechanism for SNAr reactions.
Section 3: Application Notes and Protocols
The following protocols are generalized methodologies based on established procedures for structurally similar activated halopyridines.[4][6][7] They serve as robust starting points that can be optimized for specific nucleophiles and desired scales.
General Experimental Considerations
-
Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents effectively solvate the anionic nucleophile and the charged Meisenheimer complex, thereby accelerating the reaction.
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines) or to act as an acid scavenger for reactions that produce HBr (e.g., with primary or secondary amines). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA).
-
Temperature: Reactions are typically run at elevated temperatures, ranging from 60 °C to 120 °C, to overcome the activation energy barrier. However, highly reactive nucleophiles may proceed at or near room temperature.
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions, especially with sensitive nucleophiles.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [penwidth=1.5, color="#5F6368"];
}
Caption: General experimental workflow for SNAr reactions.
Protocol 3.2: Substitution with O-Nucleophiles (e.g., Phenol)
This protocol describes the synthesis of a diaryl ether, a common motif in pharmacologically active molecules.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq).
-
Reagents: Add the desired phenol (1.1 - 1.5 eq) and potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).
-
Solvent: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the starting pyridinone.
-
Reaction: Place the flask under an inert atmosphere (N₂). Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: Cesium carbonate (Cs₂CO₃) can be used in place of K₂CO₃ for less reactive phenols, as it is more soluble and basic, often leading to faster reaction rates.
Protocol 3.3: Substitution with N-Nucleophiles (e.g., Secondary Amine)
This procedure is applicable for the synthesis of substituted aminopyridines.
Step-by-Step Methodology:
-
Setup: In a sealable reaction vessel, combine 4-bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) and the secondary amine (e.g., morpholine, 2.0 - 3.0 eq).
-
Base (Optional but Recommended): Add a non-nucleophilic base such as DIPEA (2.0 eq) to act as an acid scavenger.
-
Solvent: Add DMSO or NMP to achieve a concentration of 0.2-1.0 M.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the product. If no precipitate forms, extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. The crude material can be purified by flash chromatography or recrystallization.
Scientist's Note: Using an excess of the amine nucleophile can often drive the reaction to completion and may eliminate the need for an additional base, as the amine itself can act as the acid scavenger.
Section 4: Data and Characterization
Successful substitution should be confirmed using standard analytical techniques.
| Technique | Expected Observation for C4-Substituted Product |
| ¹H NMR | Disappearance of the singlet corresponding to the C6-H of the starting material and appearance of new signals from the introduced nucleophile. The remaining C6-H signal will likely shift. |
| ¹⁹F NMR | The fluorine signal should persist, confirming that substitution occurred at the C4-Br position. Its chemical shift may change slightly due to the new C4 substituent. |
| LC-MS | A new peak with a mass corresponding to the expected molecular weight of the product. The isotopic pattern for bromine will be absent. |
| FT-IR | Persistence of the strong N-O stretching bands from the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹). |
Section 5: Conclusion and Outlook
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly activated and synthetically useful platform for constructing diverse molecular architectures. The pronounced regioselectivity for substitution at the C4 position, driven by the powerful activating effect of the ortho-nitro group, allows for clean and predictable transformations. The protocols outlined herein provide a solid foundation for researchers to exploit this reactivity, enabling the rapid generation of novel substituted pyridinone derivatives for evaluation in drug discovery programs and materials science applications. Further functionalization, such as reduction of the nitro group, offers additional pathways to complex and valuable compounds.
References
-
Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions Source: HAL Open Science URL: [Link]
-
Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL: [Link]
-
Title: 45: Nucleophilic aromatic substitution Source: YouTube (Roxi Hulet) URL: [Link]
-
Title: 34.05 Nucleophilic Aromatic Substitution Source: YouTube (TMP Chem) URL: [Link]
Sources
Application Notes and Protocols for the Derivatization of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Introduction: Strategic Importance of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in Medicinal Chemistry
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for selective and sequential derivatization to generate a diverse library of complex molecules. The electron-deficient nature of the pyridine ring, amplified by the presence of a nitro group, makes it an excellent substrate for a variety of transformations. This guide provides a comprehensive overview of the key reaction conditions for the derivatization of this versatile scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed herein are designed to serve as a robust starting point for synthetic exploration, with an emphasis on the underlying chemical principles that govern reactivity and selectivity.
Chemical Reactivity and Strategic Considerations
The reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is governed by the interplay of its functional groups:
-
The Pyridine Ring: An electron-deficient aromatic system, which is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.
-
The Bromo Group (C4): A versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
The Fluoro Group (C5): While typically a poor leaving group in cross-coupling reactions, it is an excellent leaving group in SNAr reactions, especially when activated by an ortho or para electron-withdrawing group.
-
The Nitro Group (C3): A powerful electron-withdrawing group that activates the pyridine ring for SNAr. It can also be reduced to an amino group, providing another point for diversification.
-
The Hydroxyl Group (C2): This group exists in tautomeric equilibrium with its corresponding pyridinone form. It can be O-alkylated or O-acylated, and its deprotonation can influence the electronic properties and reactivity of the entire molecule.
Chemoselectivity is a key consideration when planning the derivatization of this molecule. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, palladium-catalyzed cross-coupling reactions will primarily occur at the C-Br bond, while SNAr reactions may target either the C-F or C-Br bond, depending on the nature of the nucleophile and the reaction conditions.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the C4-bromo position with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[1] The base is crucial for the activation of the organoboron species.[1]
Workflow for Suzuki-Miyaura Coupling:
Sources
Application Notes and Protocols for the N-arylation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Introduction: The Strategic Importance of N-Aryl Pyridin-2-ones
N-aryl pyridin-2-one scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a host of biologically active compounds and functional materials.[1][2] Their synthesis, therefore, is a critical endeavor for researchers in drug development and related fields. The N-arylation of pyridin-2-ols, the tautomeric form of pyridin-2-ones, presents a unique synthetic challenge due to the ambident nucleophilicity of the pyridin-2-one backbone, which can lead to competing O-arylation.[1][3][4] This guide provides a comprehensive experimental procedure for the selective N-arylation of a highly functionalized and electron-deficient substrate, 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a potentially valuable building block for complex molecular architectures.
Understanding the Core Chemistry: Tautomerism and Reaction Mechanisms
Pyridin-2-ol exists in a tautomeric equilibrium with its pyridin-2-one form.[5] While the equilibrium often favors the pyridin-2-one, the presence of both tautomers necessitates careful consideration of reaction conditions to achieve selective N-arylation over O-arylation.
Two primary catalytic strategies have emerged as dominant in the N-arylation of pyridin-2-ones: copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations.[6][7][8][9]
-
Ullmann Condensation: This classical copper-catalyzed reaction has been significantly refined over the years, now often proceeding under milder conditions with the use of appropriate ligands.[6] The mechanism is thought to involve the formation of a copper(I) pyridin-2-olate intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the N-aryl product.
-
Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination has a broad substrate scope.[7][10][11] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyridin-2-one, and subsequent reductive elimination to form the C-N bond.[12]
For the highly electron-deficient 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a copper-catalyzed approach is often favored due to its robustness and cost-effectiveness.
Safety and Handling of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-Bromo-5-fluoro-3-nitropyridin-2-ol and all other reagents.
Hazard Profile of 4-Bromo-5-fluoro-3-nitropyridin-2-ol:
| Hazard Statement | Precautionary Measures |
| H317: May cause an allergic skin reaction.[13] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |
| H319: Causes serious eye irritation.[13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
General Laboratory Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes.[14][15][16][17]
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a robust starting point for the N-arylation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol with a generic aryl halide. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 4-Bromo-5-fluoro-3-nitropyridin-2-ol | Starting Material |
| Aryl Halide (e.g., Aryl Iodide or Bromide) | Arylating Agent |
| Copper(I) Iodide (CuI) | Catalyst |
| Ligand (e.g., 1,10-Phenanthroline or DMEDA) | Catalyst Activation |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Deprotonation of Pyridin-2-ol |
| Anhydrous Solvent (e.g., DMF or Dioxane) | Reaction Medium |
| Schlenk Flask or Reaction Vial | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | Agitation |
| Heating Mantle or Oil Bath with Thermocouple | Temperature Control |
| Inert Gas Supply (Nitrogen or Argon) | Anhydrous and Oxygen-free Atmosphere |
| Standard Glassware for Workup and Purification | Extraction and Chromatography |
| Rotary Evaporator | Solvent Removal |
| Flash Chromatography System | Product Purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (0.1 equiv), and the chosen ligand (0.2 equiv).
-
Add the base (2.0 equiv). The choice of base can be critical; cesium carbonate is generally more effective for less reactive aryl halides.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Reaction Execution:
-
Add the anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 100-140 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Transfer the combined organic filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-5-fluoro-3-nitropyridin-2-one.
-
Visualizing the Workflow
Caption: Experimental workflow for the copper-catalyzed N-arylation.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more reactive aryl halide (iodide > bromide), or employing a more effective ligand/base combination. The choice of solvent can also significantly impact the reaction outcome.
-
O-Arylation Byproduct: The formation of the O-arylated isomer can be suppressed by using sterically hindered ligands or by running the reaction at a lower temperature for a longer duration. In some cases, a change in the catalytic system (e.g., to a palladium-based one) might be necessary.
-
Decomposition: The nitro group on the substrate can be sensitive to high temperatures. If decomposition is observed, a lower reaction temperature should be attempted.
Conclusion
The N-arylation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a valuable transformation for the synthesis of novel chemical entities. The provided protocol, based on a copper-catalyzed Ullmann-type coupling, offers a reliable and adaptable method for achieving this transformation. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and judicious selection of reaction parameters are key to a successful outcome. Further optimization may be required to achieve high yields for a broad range of arylating agents.
References
-
Fujita, R., & Yoshisuji, T. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7876–7881. [Link]
-
Li, B., et al. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 50(74), 10831-10834. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Mukaiyama, T., et al. (2002). Synthesis of N-Aryl Pyridin-2-ones via Ligand Coupling Reactions Using Pentavalent Organobismuth Reagents. Chemistry Letters, 31(7), 724-725. [Link]
-
Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Jung, S.-H., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
-
Fujita, R., & Yoshisuji, T. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7876–7881. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. Retrieved from [Link]
-
Khan, S. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]
-
ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Materials, 14(22), 6985. [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 16(2), 245-249. [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7876-7881. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
American Chemical Society. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of Organic Chemistry, 85(3), 1546-1557. [Link]
-
ResearchGate. (n.d.). Copper catalyzed N‐arylation of 2‐pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
-
American Chemical Society. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
-
ResearchGate. (n.d.). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed N‐arylation of chloropyridine in aqueous hydroxypropyl methylcellulose. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐o‐tolylation of pyridin‐2‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. N - and O -arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02516J [pubs.rsc.org]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]
The Strategic Application of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in the Synthesis of Potent Aurora Kinase Inhibitors
Introduction: Targeting Cell Division in Cancer Therapy through Aurora Kinase Inhibition
The Aurora kinase family, comprising serine/threonine kinases A, B, and C, plays a pivotal role in the regulation of mitosis. These enzymes are integral to processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Notably, the overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in a wide array of human cancers, correlating with poor prognosis. This has rendered them highly attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors that target the ATP-binding site of these kinases can disrupt their catalytic activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.
This application note provides a detailed guide for the synthesis of advanced Aurora kinase inhibitors, utilizing the strategically functionalized building block, 4-bromo-5-fluoro-3-nitropyridin-2-ol . We will delve into the chemical logic underpinning its use and provide robust protocols for its conversion into a key pyrimidine-based intermediate, a cornerstone in the architecture of numerous potent inhibitors, including the clinical candidate Barasertib (AZD1152-HQPA).
The Versatile Chemistry of 4-Bromo-5-fluoro-3-nitropyridin-2-ol: A Chemist's Perspective
The structure of 4-bromo-5-fluoro-3-nitropyridin-2-ol is meticulously designed for sequential, regioselective transformations, making it an ideal starting material for complex heterocyclic synthesis.
-
The Pyridin-2-ol Tautomer: The hydroxyl group at the 2-position exists in equilibrium with its pyridone tautomer. This functionality is crucial for the initial core-forming reaction.
-
Ortho- and Para-Activating Nitro Group: The strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack.
-
Differentially Reactive Halogens: The presence of both a bromine and a fluorine atom offers orthogonal reactivity. The fluorine atom, being a better leaving group in nucleophilic aromatic substitution (SNAr) on an electron-deficient ring, allows for selective initial displacement. The bromine atom is then available for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.
This inherent reactivity profile allows for a convergent and efficient synthetic strategy, building complexity in a controlled manner.
Core Synthesis: From Pyridin-2-ol to a Key 2,4-Diaminopyrimidine Intermediate
The foundational step in the synthesis of many pyrimidine-based Aurora kinase inhibitors is the construction of the 2,4-diaminopyrimidine core. This is elegantly achieved through the condensation of 4-bromo-5-fluoro-3-nitropyridin-2-ol with guanidine.
Reaction Mechanism and Rationale
The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of guanidine on the electron-deficient pyridine ring. The pyridin-2-ol, in its pyridone tautomeric form, acts as a masked dicarbonyl equivalent. The reaction is believed to proceed via an initial nucleophilic addition of guanidine, followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the stable pyrimidine ring system. The nitro group plays a critical role in activating the ring towards this transformation, and its subsequent reduction is a key step in the overall synthetic sequence.
Diagram 1: Proposed Reaction Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Welcome to the technical support center for 4-Bromo-5-fluoro-3-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics at play.
Introduction to the Reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a versatile building block in medicinal chemistry and materials science. Its reactivity is governed by the interplay of its various substituents:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1] It also influences the reactivity of the adjacent bromo substituent in cross-coupling reactions.
-
The Bromo Group (-Br): The bromine atom at the 4-position is a key site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its reactivity is modulated by the adjacent electron-withdrawing nitro group.
-
The Fluoro Group (-F): The fluorine at the 5-position also possesses a strong negative inductive effect, further contributing to the electron-deficient nature of the ring. In SNAr reactions, fluorine can sometimes be a better leaving group than bromine, a factor to consider in reaction design.
-
The Hydroxyl Group (-OH): The 2-ol (or its pyridinone tautomer) introduces a site for potential O-alkylation or O-arylation and can influence the solubility and coordination properties of the molecule. Its acidic proton can also impact base-sensitive reactions.
This unique combination of functional groups presents both opportunities for diverse chemical transformations and challenges in achieving high yields and selectivity. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with 4-Bromo-5-fluoro-3-nitropyridin-2-ol. What are the likely causes?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors.[2][3] The electron-deficient nature of the pyridine ring due to the nitro and fluoro groups can impact the catalytic cycle.[3] Common issues include:
-
Inefficient Oxidative Addition: The C-Br bond, while activated, may still require a sufficiently electron-rich palladium catalyst to undergo oxidative addition effectively.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, especially in the presence of water and base.[3]
-
Catalyst Deactivation: The presence of oxygen can lead to the deactivation of the palladium catalyst.[4]
-
Homocoupling: Oxidative coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[3]
-
Poor Solubility: The substrate or intermediates may have limited solubility in the chosen solvent system.[5]
Q2: Which position, the bromo or the fluoro group, is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate of displacement of halogens on an activated aromatic ring is often F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and better at stabilizing the negative charge in the Meisenheimer intermediate.[6] Therefore, depending on the nucleophile and reaction conditions, you may observe substitution at the 5-position (fluoro) competing with or even predominating over substitution at the 4-position (bromo).
Q3: I am seeing a significant amount of a debrominated side product in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of a debrominated product, 4-fluoro-3-nitropyridin-2-ol, is a common side reaction known as hydrodehalogenation. This can occur through several pathways, including:
-
Reaction with Hydride Sources: Trace hydride sources in your solvents or reagents can lead to reductive cleavage of the C-Br bond.
-
Catalytic Hydrogenation: If using a palladium catalyst, residual hydrogen or a hydrogen-donating solvent can lead to catalytic hydrogenation of the C-Br bond.
-
β-Hydride Elimination: In some cross-coupling reactions, if the coupling partner has β-hydrogens, this can be a competing pathway.
To minimize dehalogenation, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.
Q4: Can the nitro group itself be displaced or react under my reaction conditions?
A4: While less common than halogen displacement, the nitro group can act as a leaving group in some nucleophilic aromatic substitution reactions, particularly with potent nucleophiles or under forcing conditions.[7] Additionally, the nitro group can be reduced to an amino group by various reducing agents, which would dramatically alter the electronic properties and subsequent reactivity of the molecule. Be mindful of the reducing potential of your reagents and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, consider the following troubleshooting steps, moving from the simplest to the more complex adjustments.
Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura reactions.
| Parameter | Potential Issue & Rationale | Recommended Action & Scientific Justification |
| Reagents & Solvents | Degradation of Boronic Acid: Protodeboronation is a major cause of low yield.[3] Presence of Oxygen: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[3][4] | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). [3] Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes). This minimizes catalyst deactivation and side reactions. |
| Base | Insufficient Basicity: A weak base may not be effective in the transmetalation step of the catalytic cycle.[3] | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. [3] These bases are often more effective for electron-deficient substrates. Ensure the base is finely powdered to maximize surface area and reactivity. |
| Catalyst & Ligand | Low Catalyst Activity: The electron-deficient nature of the substrate can make the oxidative addition step sluggish. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] | Use a more robust catalyst system. Consider palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3][8] These ligands promote the oxidative addition step and stabilize the catalytic species. Increase catalyst loading if necessary. |
| Temperature & Time | Suboptimal Conditions: The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures over extended periods. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is slow.[3] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion, which can lead to side product formation. |
Issue 2: Undesired Nucleophilic Aromatic Substitution (SNAr)
When performing cross-coupling reactions, nucleophiles present in the reaction mixture (e.g., hydroxide from the base, or the nucleophilic coupling partner itself) can lead to unwanted SNAr side products.
Caption: Decision tree for mitigating unwanted nucleophilic aromatic substitution.
| Parameter | Potential Issue & Rationale | Recommended Action & Scientific Justification |
| Base Selection | Nucleophilic Base: Strong, nucleophilic bases like NaOH or KOH can directly participate in SNAr. | Use a non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] For reactions sensitive to inorganic bases, consider an organic amine base like triethylamine (Et₃N) or DIPEA, though these can also act as nucleophiles at high temperatures. |
| Temperature | High Reaction Temperature: SNAr reactions are often accelerated at higher temperatures. The activation energy for SNAr may be lower than that of the desired cross-coupling, or it may become a competitive pathway at elevated temperatures. | Run the reaction at the lowest possible temperature that still allows the desired cross-coupling to proceed at a reasonable rate. A temperature screen is advisable. |
| Solvent | Polar Aprotic Solvents: Solvents like DMF and DMSO are known to accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile more reactive. | If possible, switch to less polar solvents like toluene or dioxane. [3] These solvents are less likely to promote SNAr. A solvent screen can be highly beneficial. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
This protocol is a general starting point and will likely require optimization for your specific boronic acid.
Materials:
-
4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
K₃PO₄ (3.0 equiv., finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-5-fluoro-3-nitropyridin-2-ol, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Successfully employing 4-Bromo-5-fluoro-3-nitropyridin-2-ol in synthesis requires a careful consideration of its electronic properties and the interplay of its functional groups. Low yields and side reactions are common but can often be overcome through systematic optimization of reaction conditions, particularly the choice of catalyst, base, and solvent. This guide provides a framework for troubleshooting common issues, grounded in the principles of modern organic chemistry. By understanding the 'why' behind each experimental choice, researchers can more efficiently develop robust and high-yielding synthetic routes.
References
- ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes.
- Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- National Center for Biotechnology Information.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- University of Windsor. The Mechanisms of the Stille Reaction.
- Wikipedia. Stille reaction.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- ResearchGate. Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Taylor & Francis. Ullmann reaction – Knowledge and References.
- National Center for Biotechnology Information. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- Chemistry LibreTexts. (2022, September 24). 16.
- Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
- Benchchem. Reactivity of the nitro group on a pyridine ring.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- YouTube. (2025, October 26).
- Reddit. Struggling with Suzuki Reaction.
- ThalesNano.
- ACS Publications. (2020, August 6).
- Quora. (2016, November 22).
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
- National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- THE STILLE REACTION, 38 YEARS L
- Benchchem. troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
- Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?
- National Center for Biotechnology Information. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Benchchem. Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7).[1][2] This document provides in-depth troubleshooting advice, addressing common challenges and by-product formation encountered during this multi-step synthesis. The guidance is structured in a practical question-and-answer format to help you navigate potential issues in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the synthesis.
Q1: What is the most probable synthetic route for 4-Bromo-5-fluoro-3-nitropyridin-2-ol, and where do by-products typically emerge?
A1: The synthesis is typically a two-step process starting from 5-fluoro-2-hydroxypyridine.
-
Nitration: Electrophilic nitration at the C3 position to yield 5-fluoro-3-nitropyridin-2-ol.
-
Bromination: Electrophilic bromination at the C4 position to yield the final product.
By-products can arise at both stages. The nitration step is prone to forming isomers and products of over-oxidation, while the bromination step on the now electron-deficient ring can be sluggish and lead to incomplete conversion or the formation of poly-halogenated species under harsh conditions.
Q2: During the nitration of 5-fluoro-2-hydroxypyridine, my reaction mixture turns dark brown or black, resulting in a low yield of the desired 3-nitro product. What is the cause?
A2: This is a classic sign of oxidative decomposition. Standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) are highly corrosive and can degrade the sensitive hydroxypyridine ring, especially if the temperature is not rigorously controlled. The nitro group itself can also contribute to the dark coloration of the product.[3] Using a milder nitrating agent, such as potassium nitrate (KNO₃) in concentrated sulfuric acid, can significantly reduce these oxidative side-reactions and improve yield and purity.[4]
Q3: Why is the bromination of 5-fluoro-3-nitropyridin-2-ol so challenging, often resulting in incomplete reactions?
A3: The pyridine ring in your intermediate, 5-fluoro-3-nitropyridin-2-ol, is highly electron-deficient. This is due to the combined electron-withdrawing effects of the nitro group, the fluoro group, and the pyridine ring nitrogen. Electrophilic aromatic substitution (in this case, bromination) is consequently very slow and requires forcing conditions (e.g., higher temperatures or stronger brominating agents), which can lead to incomplete conversion if conditions are not optimized.
Q4: I've isolated a by-product with a mass corresponding to a dibrominated product. How can I prevent its formation?
A4: The formation of a dibromo- (or other polyhalogenated) species indicates that your reaction conditions are too harsh or your stoichiometry is incorrect. This can happen if you use a large excess of the brominating agent or if the reaction temperature is too high, forcing a second bromination onto the highly deactivated ring. Careful control over the molar equivalents of bromine and gradual, portion-wise addition can help mitigate this issue.
Part 2: Troubleshooting Guide & By-Product Analysis
This section provides a detailed breakdown of specific problems, their chemical origins, and actionable solutions.
Issue 1: Nitration Stage Impurities
-
Problem: Characterization (LC-MS, NMR) of the crude product after nitration shows multiple isomers in addition to the desired 5-fluoro-3-nitropyridin-2-ol.
-
Causality & By-Products:
-
Dinitration: The activating effect of the hydroxyl group can sometimes lead to the formation of a dinitro by-product, 5-fluoro-3,X-dinitropyridin-2-ol, especially with excess nitrating agent or elevated temperatures.
-
N-Nitration/N-Nitrosation: While less common for the final product, reactive intermediates can undergo N-nitration or N-nitrosation at the pyridine nitrogen under certain conditions.[5]
-
Oxidative Degradation: As mentioned in the FAQ, harsh nitrating conditions can cause ring opening and the formation of complex, tar-like impurities.
-
-
Troubleshooting & Mitigation Protocol:
| Parameter | Standard Approach (High By-product Risk) | Recommended Approach (Improved Selectivity) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Anhydrous KNO₃ in Conc. H₂SO₄[4] |
| Temperature | 25-50 °C | 0-10 °C during addition, then slowly warm to 40 °C[4] |
| Addition | Rapid addition of nitrating agent | Slow, portion-wise addition of KNO₃ to the substrate dissolved in H₂SO₄ |
| Quenching | Pouring onto large excess of ice | Slow, controlled pouring of the reaction mixture onto crushed ice |
| pH Adjustment | Using concentrated base (e.g., NaOH) | Adjusting pH to 4.5-7.5 with a milder base like solid NaHCO₃ to precipitate the product[4] |
Workflow: By-Product Formation Pathways
The following diagram illustrates the synthetic route and the points at which key by-products can form.
Caption: Synthetic pathway highlighting by-product formation stages.
Issue 2: Bromination Stage Impurities
-
Problem: The final product is contaminated with significant amounts of starting material (5-fluoro-3-nitropyridin-2-ol) and a polybrominated species.
-
Causality & By-Products:
-
Incomplete Reaction: The highly deactivated nature of the 5-fluoro-3-nitropyridin-2-ol ring makes the C-H bond at the 4-position difficult to brominate, leading to residual starting material.
-
Dibromination: If forcing conditions are used to consume the starting material, a second bromine atom may add to the ring, likely at the C6 position, to give a 4,6-dibromo-5-fluoro-3-nitropyridin-2-ol by-product.
-
-
Troubleshooting & Mitigation Protocol:
Step-by-Step Recommended Bromination Protocol: (Adapted from a similar system[6])
-
Dissolution: Suspend the 5-fluoro-3-nitropyridin-2-ol intermediate (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Bromine Addition: Add a solution of bromine (1.05-1.1 eq) in acetic acid dropwise to the suspension at room temperature. A slight stoichiometric excess is used to help drive the reaction, but a large excess should be avoided.
-
Heating: After the addition is complete, slowly heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress carefully using TLC or LC-MS.
-
Monitoring: Check the reaction every 1-2 hours. The goal is to find the optimal time and temperature where the starting material is consumed without significant formation of the dibromo by-product.
-
Work-up: Once the reaction reaches optimal conversion, cool the mixture to room temperature and quench with a solution of sodium bisulfite to destroy any excess bromine. The product can then be isolated by filtration or extraction.
-
Purification: The crude product often requires purification to remove residual starting material and the dibromo by-product. Recrystallization from a suitable solvent like ethanol can be effective.[7]
-
Diagram: Competing Bromination Reactions
This diagram shows the desired reaction competing with the formation of the dibrominated by-product.
Caption: Competing pathways during the bromination step.
References
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
- Google Patents. (n.d.).CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved from [Link]
-
Folia Medica. (n.d.). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
- Google Patents. (n.d.).CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2018). Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 3. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. cir-safety.org [cir-safety.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Amination of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluoro-3-nitropyridin-2-ol. This versatile building block is highly valued for its role in constructing complex molecular architectures. However, its rich functionality and high reactivity can present unique challenges during nucleophilic aromatic substitution (SNAr) reactions with amines.
This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights into the causality behind common side reactions and offers robust, self-validating strategies to mitigate them. Our goal is to empower you to anticipate, diagnose, and solve experimental issues, ensuring the efficiency and success of your synthetic campaigns.
Section 1: Foundational Principles - Understanding the Reactivity
The reaction of 4-Bromo-5-fluoro-3-nitropyridin-2-ol with an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is rendered highly electron-deficient (electrophilic) by the cumulative electron-withdrawing effects of the ring nitrogen, the C3-nitro group, and the two halogen substituents. This electronic landscape is primed for attack by nucleophiles like amines.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key to the reaction's feasibility.
Caption: Expected SNAr pathway for C5-F substitution.
A crucial aspect of this substrate is the competition between the two potential leaving groups: the bromide at C4 and the fluoride at C5.
-
Why is C5-Fluoride the Preferred Leaving Group? In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[1] The highly electronegative fluorine atom at C5 strongly polarizes the C-F bond, making the C5 position more electrophilic and susceptible to attack. Furthermore, the negative charge of the Meisenheimer complex formed by attack at C5 can be delocalized onto both the ortho pyridine nitrogen and the para nitro group—a highly stabilizing arrangement.[4] Attack at C4 results in a less stable intermediate where the nitro group is meta and cannot participate in resonance stabilization as effectively. Therefore, selective substitution of the fluorine atom is the kinetically favored pathway.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the amination of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in a practical question-and-answer format.
Q1: My reaction is producing a mixture of two isomeric products. What is happening and how can I improve selectivity?
A1: Issue Identification & Causality
You are observing a loss of regioselectivity, meaning the amine is substituting both the desired C5-fluorine and the C4-bromine. While substitution at C5 is kinetically preferred, the C-Br bond is weaker than the C-F bond. Under forcing conditions (e.g., high temperatures, prolonged reaction times), the thermodynamically driven substitution at C4 can become competitive.
Troubleshooting Strategy:
-
Lower the Reaction Temperature: This is the most critical parameter. By reducing thermal energy, you favor the pathway with the lower activation energy, which is the attack at the more electrophilic C5 position. Start at room temperature or even 0 °C and only warm gently if no reaction is observed.
-
Optimize the Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger, more aggressive bases like sodium hydride (NaH) or alkoxides. A second equivalent of the reacting amine can also serve as the base, often leading to cleaner reactions.[5]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are standard as they solvate the intermediate complex. However, at high temperatures, these can promote side reactions. Consider switching to a less aggressive solvent like acetonitrile (MeCN) or even a polar protic solvent like ethanol if reactivity allows, which can sometimes temper reactivity and improve selectivity.
Q2: I'm observing a second product with a higher molecular weight, suggesting double substitution. How can I prevent this?
A2: Issue Identification & Causality
This is a classic case of over-reaction or disubstitution. The initial product, 5-amino-4-bromo-3-nitropyridin-2-ol, is still an activated aromatic ring. The remaining C4-bromo substituent can be displaced by a second molecule of the amine, especially under harsh conditions.
Troubleshooting Strategy:
-
Control Stoichiometry: Use a precise amount of the amine nucleophile, typically between 1.0 and 1.2 equivalents. Using a large excess of the amine dramatically increases the probability of a second substitution event.
-
Monitor the Reaction Closely: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary substitution from occurring.
-
Reduce Reaction Time and Temperature: As with regioselectivity, milder conditions are key. A shorter reaction time at a lower temperature will favor the formation of the monosubstituted product.
Q3: The reaction is sluggish and requires high temperatures, which leads to a dark, tarry mixture and low yield. What can I do?
A3: Issue Identification & Causality
Low reactivity can be due to a poorly nucleophilic amine or suboptimal reaction conditions. The resulting decomposition is a consequence of subjecting this highly functionalized, sensitive molecule to excessive thermal stress.
Troubleshooting Strategy:
-
Amine Nucleophilicity: If you are using a sterically hindered or electron-poor (less basic) amine, reactivity will be lower. While you often cannot change your desired nucleophile, you can enhance its reactivity. Pre-forming the salt of the amine with a strong, non-nucleophilic base (e.g., NaH, KHMDS) in a separate step can create a more potent "super-nucleophile," allowing the reaction to proceed at a lower temperature.
-
Solvent Choice: Ensure your solvent is anhydrous. Water can interfere with the reaction and contribute to side products (see Q4). High-boiling polar aprotic solvents like DMSO or NMP can accelerate SNAr reactions compared to THF or MeCN.[6]
-
Consider a Catalyst: While not always necessary for such an activated substrate, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can sometimes facilitate the reaction in biphasic systems or with poorly soluble reagents, allowing for milder conditions.
Q4: My product yield is low, and I see highly polar byproducts by TLC that don't correspond to isomers or disubstitution. Could it be hydrolysis?
A4: Issue Identification & Causality
Yes, this is a strong possibility. Under basic conditions, water or hydroxide ions can act as nucleophiles, displacing the halogen atoms to form hydroxylated byproducts (e.g., 4-bromo-5-hydroxy-3-nitropyridin-2-ol or 4,5-dihydroxy-3-nitropyridin-2-ol). These compounds are significantly more polar than the desired amine product.
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Base Selection: If using a hydroxide base (e.g., NaOH, KOH), you are directly introducing the competing nucleophile. Switch to an anhydrous, non-nucleophilic organic base (e.g., DIPEA) or an anhydrous inorganic base (e.g., K₂CO₃).
-
Purification of Reagents: Ensure your amine nucleophile and solvents are free of significant water content.
Section 3: Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues in your reaction.
Caption: A decision tree for systematic troubleshooting.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize selectivity for the C5-amino product while minimizing side reactions.
Protocol: Selective C5-Amination of 4-Bromo-5-fluoro-3-nitropyridin-2-ol
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
-
Reaction:
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add the amine nucleophile (1.1 eq) dropwise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress every 1-2 hours via TLC or LCMS, checking for the consumption of the starting material.
-
Note: If the reaction is sluggish after 4-6 hours at room temperature, gently warm the mixture to 40-50 °C. Avoid temperatures above 60 °C to maintain selectivity.
-
-
Workup & Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solids.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Section 5: Data Interpretation
Properly identifying products and byproducts is crucial for troubleshooting. The following table summarizes key analytical data for the most common species.
| Compound | Description | Expected [M+H]⁺ (for C₅H₄BrN₃O₃) | Key ¹H NMR Signals (Illustrative) |
| Desired Product | 5-Amino-4-bromo-3-nitropyridin-2-ol | 249.9 / 251.9 (Br isotope pattern) | Aromatic singlet, broad N-H signals. |
| Isomeric Byproduct | 4-Amino-5-fluoro-3-nitropyridin-2-ol | 204.0 | Aromatic singlet, potential ¹H-¹⁹F coupling. |
| Disubstituted Byproduct | 4,5-Diamino-3-nitropyridin-2-ol | Varies with amine used | Two distinct N-H signals, aromatic singlet. |
| Hydrolysis Byproduct | 4-Bromo-5-hydroxy-3-nitropyridin-2-ol | 250.9 / 252.9 (Br isotope pattern) | Aromatic singlet, broad O-H signals. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Fujikawa, K., et al. (2024). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Scripps Research. [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Um, I.-H., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ACS Publications. [Link]
-
Save My Exams. (2025). Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-5-fluoro-3-nitropyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-5-fluoro-3-nitropyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this challenging heterocyclic substrate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and select the optimal catalytic system.
Understanding the Challenge: A Highly Demanding Substrate
The molecule 4-bromo-5-fluoro-3-nitropyridin-2-ol presents a unique combination of structural features that make it particularly challenging for standard palladium-catalyzed cross-coupling reactions. A successful strategy requires a nuanced understanding of its properties:
-
Extreme Electron Deficiency: The pyridine ring is substituted with two potent electron-withdrawing groups, a nitro group at C3 and a fluorine atom at C5. This significantly lowers the electron density of the aromatic system, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.
-
The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity. This issue is well-documented for 2-substituted pyridines.[1][2]
-
Hydroxyl Group and Tautomerism: The C2-hydroxyl group introduces several complications. It exists in a tautomeric equilibrium with its 2-pyridone form. The acidic proton on either the oxygen or nitrogen can react with the base. More critically, the adjacent nitrogen and oxygen atoms can act as a bidentate chelating ligand, strongly binding to and deactivating the palladium catalyst.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before planning your experiments.
Q1: Which cross-coupling reaction is most suitable for this substrate: Suzuki, Buchwald-Hartwig, or Sonogashira?
A1: The choice depends entirely on the desired bond formation (C-C, C-N, or C-C≡).
-
Suzuki-Miyaura Coupling (C-C): This is a robust choice for forming carbon-carbon bonds. However, success is highly dependent on ligand and base selection to overcome the substrate's electron deficiency and potential for catalyst inhibition.[3][4] Given the challenges, expect to use specialized, bulky, and electron-rich phosphine ligands.
-
Buchwald-Hartwig Amination (C-N): This is the premier method for C-N bond formation.[5][6] Modern Buchwald-Hartwig protocols, which utilize sterically hindered biarylphosphine ligands, are well-suited for coupling challenging heterocyclic halides.[7][8] The strong bases typically used will deprotonate the 2-hydroxy group, a factor that must be carefully managed.
-
Sonogashira Coupling (C-C≡): While feasible, this reaction can be sensitive. The standard Sonogashira conditions often involve copper(I) co-catalysts, which can have complex interactions with the pyridine nitrogen. Careful optimization would be required.
Q2: How does the 2-ol/pyridone tautomerism affect the reaction, and should I protect the hydroxyl group?
A2: The tautomerism is a critical issue. The 2-pyridinol form can chelate the palladium catalyst through its nitrogen and oxygen atoms, forming a stable and catalytically inactive palladacycle. The 2-pyridone form has an acidic N-H proton that will be deprotonated by the base, forming a pyridinolate anion that can also chelate the metal.
Recommendation: Protecting the hydroxyl group is a highly recommended strategy to circumvent these issues. Converting the hydroxyl to a methyl ether (-OMe) or benzyl ether (-OBn) blocks the acidic proton and eliminates the potential for chelation. This simplifies the reaction by removing a major pathway for catalyst deactivation, allowing for more predictable and reproducible outcomes.
Q3: What is the mechanistic role of the nitro and fluoro substituents?
A3: Both are strong electron-withdrawing groups that deactivate the ring towards oxidative addition. While the C-Br bond is significantly weaker and more reactive than the C-F bond, the overall electron-poor nature of the ring requires a highly active catalyst.[9] An effective catalyst must have ligands that are sufficiently electron-donating to promote the insertion of Pd(0) into the C-Br bond.[10][11] There is also a risk of the nitro group being reduced by certain phosphine ligands or other reagents, which must be monitored.[12]
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction shows low to no conversion of the starting material.
-
Plausible Cause 1: Catalyst Inhibition. This is the most likely culprit. The unprotected 2-hydroxy group and pyridine nitrogen are likely deactivating your catalyst via chelation.
-
Solution A (Recommended): Protect the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction.
-
Solution B (Alternative): Switch to a more sterically hindered ligand. Extremely bulky ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands can sterically disfavor the bidentate chelation that deactivates the catalyst.[10][11]
-
-
Plausible Cause 2: Ineffective Oxidative Addition. The electron-deficient ring makes this step sluggish.
-
Plausible Cause 3: Inactive Catalyst. Your Pd(0) active species may not be forming efficiently or may be decomposing.
-
Solution: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., G3 or G4-type Buchwald precatalysts). These are designed to generate the active LPd(0) species reliably under basic conditions.
-
Problem: I am observing significant debromination of my starting material.
-
Plausible Cause: Protodebromination. This side reaction can occur, particularly if the catalytic cycle is stalled after oxidative addition and before the desired coupling step. It can be promoted by sources of hydrogen (e.g., trace water in the solvent, the amine coupling partner).
-
Solution A: Use a stronger, non-nucleophilic base. For Suzuki couplings, switching from a carbonate base to potassium phosphate (K₃PO₄) can sometimes suppress this pathway.
-
Solution B: Ensure strictly anhydrous conditions. Dry your solvents and reagents thoroughly and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Solution C: Accelerate the desired reaction. Increasing the concentration of the coupling partner or using a more active ligand can help the productive catalytic cycle outcompete the debromination pathway.
-
Problem: My main side product is from the reduction of the nitro group.
-
Plausible Cause: Phosphine-Mediated Reduction. Trialkylphosphines and some electron-rich triarylphosphines can act as reducing agents for nitro groups, especially at elevated temperatures.
-
Solution A: Change the Ligand. Switch to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which is less prone to this side reaction.
-
Solution B: Lower the Reaction Temperature. Optimize the reaction to proceed at the lowest possible temperature to minimize thermal decomposition and side reactions.
-
Solution C: Use a Milder Reducing Agent in the Pre-catalyst System. If you are generating Pd(0) in situ, ensure the conditions are not overly reducing.
-
Catalyst & Ligand Selection Guide
The following table summarizes recommended starting points for catalyst selection. Optimization will be necessary.
| Coupling Type | Palladium Source | Recommended Ligands (Choose one) | Base | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands: XPhos, SPhos, RuPhos. Others: P(t-Bu)₃. | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, or DME | 80-110 | Use boronate esters (Bpin) instead of boronic acids to avoid decomposition.[15] Anhydrous conditions are crucial. |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Precatalysts | Buchwald Ligands: BrettPhos, RuPhos, AdBrettPhos. | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | The strong base will deprotonate the -OH group. Protecting the hydroxyl is strongly advised.[8] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in precatalyst) or XPhos | Et₃N, DIPEA | THF, Dioxane | 50-80 | A Cu(I) co-catalyst (e.g., CuI) is typically required. Monitor for catalyst inhibition. |
Visualized Workflows and Mechanisms
Decision Workflow for Catalyst Selection
Caption: Catalyst inhibition via bidentate chelation.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol assumes the 2-hydroxy group has been protected (e.g., as a methoxy ether, 1-Me ).
Materials:
-
4-Bromo-5-fluoro-2-methoxy-3-nitropyridine (1-Me ) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 1-Me , the arylboronic acid pinacol ester, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture in an oil bath to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979.
- Guram, A. S., Bei, X., & Turner, H. W. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of a (P,O)-Pd(dba) Complex. Organic Letters, 5(14), 2485-2487.
- Colgin, N., & Organ, M. G. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 23(39), 9206-9224.
- Forrester, R., & D'Amato, E. M. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3054.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
- Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(4), 1134-1144.
- Willis, M. C., & McNally, A. (2010). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 1(2), 236-240.
- ResearchGate. (2019).
- ResearchGate. (2024).
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
- Wikipedia. (n.d.).
- ResearchGate. (2017). Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions.
- ResearchGate. (2018).
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- PubMed. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Beilstein Journals. (2025).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- PubMed. (2016).
- DSpace@MIT. (1997). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ICMPP. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (1998). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- BLDpharm. (n.d.). 4-(5-Bromo-3-nitropyridin-2-yl)morpholine.
- PubMed. (2017).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
- YouTube. (2025).
- Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Bailongpharm. (n.d.). 3-bromo-4-nitropyridine.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions [dspace.mit.edu]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
The Art of Selectivity: A Comparative Guide to Kinase Profiling of Novel Pyridine-Scaffold Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation. Among the most critical assessments for kinase inhibitors is the determination of their selectivity profile. Kinases, a vast family of enzymes that regulate virtually all cellular processes, share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a formidable challenge.[1] Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window, underscoring the necessity for comprehensive selectivity profiling.[1]
This guide provides an in-depth technical comparison of kinase selectivity profiling for compounds, using a well-characterized inhibitor with a pyridine-like core, Gefitinib, as a primary example to illustrate the principles and data interpretation. While originating from a different synthetic pathway, the learnings from Gefitinib's profile are directly applicable to novel compounds derived from scaffolds such as 4-Bromo-5-fluoro-3-nitropyridin-2-ol. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key methodologies.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, all utilizing ATP to phosphorylate their respective substrates.[2] This structural homology in the ATP-binding site is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, achieving selectivity for a single kinase target is a significant hurdle.[1] A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions and therapeutic failure.[1] Therefore, a thorough understanding of a compound's interaction with the entire kinome is not just advantageous, but essential for its progression as a drug candidate.
Methodologies for Kinome-Wide Selectivity Profiling
Several technologies have been developed to assess the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: These in vitro assays typically utilize purified recombinant kinases and measure the direct interaction of an inhibitor with the enzyme. They are highly sensitive and provide a direct measure of a compound's potency against a large number of kinases.
Cell-Based Assays: These assays are performed in a more physiologically relevant environment, using intact cells. They provide insights into a compound's activity in a cellular context, taking into account factors like cell permeability and the presence of endogenous ATP concentrations.
One of the most widely adopted platforms for large-scale kinase inhibitor profiling is the KINOMEscan™ platform. This is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a panel of over 440 kinases.
Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ assay is a robust method for determining the dissociation constants (Kd) of a compound against a large panel of kinases. The principle of the assay is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.
Step-by-Step Methodology:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a DNA tag.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. Low percentage values signify strong inhibition. For Kd determination, the data is fitted to a dose-response curve.
Comparative Analysis: Selectivity Profiles of Pyridine-Scaffold Kinase Inhibitors
To illustrate the practical application and interpretation of kinase selectivity data, we will examine the profile of Gefitinib , an FDA-approved EGFR inhibitor, and compare it with other notable kinase inhibitors.
Case Study: Gefitinib
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. Its kinome-wide selectivity has been extensively profiled.
KINOMEscan™ Data for Gefitinib:
Publicly available data from the LINCS project provides a comprehensive view of Gefitinib's interactions across the kinome.
| Target Kinase | Dissociation Constant (Kd) in nM |
| EGFR | 2.4 |
| ERBB2 (HER2) | 240 |
| ERBB4 (HER4) | 180 |
| ABL1 | >10,000 |
| SRC | >10,000 |
| ... (over 400 other kinases) | ... |
This is a representative subset of data. Comprehensive datasets can be accessed through public databases like the LINCS Data Portal.
Interpretation of Gefitinib's Profile:
The data clearly demonstrates that Gefitinib is a highly potent and selective inhibitor of EGFR. Its affinity for EGFR is in the low nanomolar range, while its interaction with other kinases, including closely related family members like ERBB2 and ERBB4, is significantly weaker. For the vast majority of the kinome, there is no significant binding observed. This high degree of selectivity is a key factor in its therapeutic efficacy and manageable side-effect profile.
Comparative Inhibitors: Dasatinib and Lapatinib
To provide context, let's compare Gefitinib's profile to that of other well-known kinase inhibitors.
-
Dasatinib: A multi-targeted inhibitor of ABL and SRC family kinases. KINOMEscan data reveals that Dasatinib interacts with a much broader range of kinases compared to Gefitinib, making it a "promiscuous" or multi-targeted inhibitor. This broader activity spectrum is beneficial for its therapeutic indications but also contributes to a different side-effect profile.
-
Lapatinib: A dual inhibitor of EGFR and ERBB2. As expected, its kinome scan shows potent inhibition of both these kinases, distinguishing its selectivity profile from the more EGFR-centric profile of Gefitinib.
This comparative analysis highlights how kinome-wide profiling can clearly differentiate the selectivity of various inhibitors, providing crucial information for their development and clinical application.
Visualizing Kinase Selectivity
A powerful tool for visualizing kinase selectivity data is the TREEspot™ visualization, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Caption: Simplified kinome tree illustrating Gefitinib's high selectivity for EGFR.
In a TREEspot™ visualization for Gefitinib, a prominent red circle would be centered on EGFR, with much smaller or no circles on other kinases, visually representing its high selectivity. In contrast, a similar visualization for Dasatinib would show multiple large circles across different branches of the kinome tree.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
By selectively inhibiting EGFR, Gefitinib effectively blocks these downstream signals in cancer cells that are dependent on this pathway for their growth and survival. The high selectivity of Gefitinib ensures that other essential signaling pathways are minimally affected, thereby reducing the potential for broad cellular toxicity.
Conclusion and Future Directions
The comprehensive kinase selectivity profiling of compounds derived from novel scaffolds like 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a cornerstone of modern drug discovery. As demonstrated through the case study of Gefitinib, a thorough understanding of a compound's kinome-wide interactions provides invaluable insights into its potential efficacy and safety. The use of robust platforms like KINOMEscan™, coupled with insightful data visualization and an understanding of the relevant signaling pathways, empowers researchers to make informed decisions in the development of the next generation of targeted therapies. For any new chemical entity, a detailed and comparative kinase selectivity profile is not just a data point; it is a critical component of its scientific and clinical narrative.
References
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 51, 1-49. [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
LINCS Data Portal. Gefitinib KINOMEscan (LDG-1139: LDS-1142). [Link]
- Metz, J. T., et al. (2011). Navigating the kinome.
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
Sources
validation of kinase inhibition by compounds synthesized from 4-Bromo-5-fluoro-3-nitropyridin-2-ol
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, targeting a class of enzymes implicated in a vast array of diseases, most notably cancer. The journey from a newly synthesized compound to a validated clinical candidate is a rigorous process demanding a multi-faceted validation strategy. This guide provides an in-depth, experience-driven comparison of essential methodologies for validating the inhibition of kinases by novel small molecules, hypothetically derived from a scaffold such as 4-Bromo-5-fluoro-3-nitropyridin-2-ol. Our focus will be on the causality behind experimental choices, ensuring a self-validating and robust workflow.
Part 1: Initial Screening and Potency Determination - The Realm of Biochemical Assays
The first critical step in evaluating a new chemical entity is to determine its direct inhibitory effect on the target kinase in a purified, cell-free system. This is the domain of biochemical assays, which provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of assay format is crucial and depends on factors such as throughput, sensitivity, and cost.[1]
Comparison of Common Biochemical Kinase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[2] | Gold standard for reliability, directly measures catalytic activity, universally applicable to all kinases.[3] | Requires handling of radioactive materials, lower throughput, generates radioactive waste. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a light signal.[4] | High sensitivity, broad dynamic range, compatible with high ATP concentrations, non-radioactive.[5] | Indirect measurement of phosphorylation, potential for interference from luminescent compounds. |
| Fluorescence-Based Assays (e.g., LanthaScreen® TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[6] | Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes interference.[7] | Requires specific antibodies and labeled substrates, potential for fluorescent compound interference. |
In-Depth Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ assay is a popular choice for primary screening due to its robustness and high-throughput compatibility.[4] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted into ATP, which is then detected in a luciferase-based reaction.[5]
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., synthesized from 4-Bromo-5-fluoro-3-nitropyridin-2-ol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well. This includes the kinase, substrate, and ATP in the appropriate kinase buffer.[9] The ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Initiate Inhibition: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the reaction wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9] Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[9] This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[9] Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical IC50 Data for a Series of Novel Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Cpd-01 | Kinase X | 15 |
| Cpd-02 | Kinase X | 8 |
| Cpd-03 | Kinase X | 120 |
| Cpd-04 | Kinase X | >10,000 |
| Staurosporine (Control) | Kinase X | 5 |
Part 2: Unraveling the "How" - Mechanism of Action Studies
Once potent inhibitors have been identified, the next crucial step is to understand their mechanism of action (MoA).[11] This involves determining how the compound interacts with the kinase, for instance, whether it competes with ATP, the substrate, or binds to an allosteric site.[12] Biophysical techniques are invaluable for this purpose.
Workflow for Determining Mechanism of Action
Caption: Workflow for elucidating the mechanism of action of a kinase inhibitor.
Comparison of Key Biophysical Techniques
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized kinase.[10] | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Real-time analysis, provides kinetic information, high sensitivity. | Requires immobilization of the kinase, which can affect its activity; can be complex to set up.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the inhibitor to the kinase in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[13] | Requires larger amounts of protein and compound, lower throughput.[14] |
A key experiment to determine if an inhibitor is ATP-competitive is to perform the ITC experiment in the absence and presence of a saturating concentration of ATP. If the compound is ATP-competitive, its binding affinity will be significantly weaker in the presence of ATP.[13]
Part 3: From Test Tube to Living System - Cellular Activity and Target Engagement
A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like poor cell permeability or rapid metabolism.[15] Therefore, it is essential to validate the inhibitor's activity in living cells.
Experimental Workflow for Cellular Validation
Caption: A streamlined workflow for the cellular validation of a kinase inhibitor.
In-Depth Protocol: Western Blotting for Downstream Target Inhibition
Western blotting is a fundamental technique to assess whether a kinase inhibitor modulates its intended signaling pathway within a cell.[16] This is achieved by measuring the phosphorylation state of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well and scrape the cells.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total substrate or a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein or loading control signal. Plot the normalized signal against the compound concentration to determine the cellular EC50.
Hypothetical Signaling Pathway and Western Blot Data
Caption: A hypothetical signaling pathway where "Kinase X" is the target of the novel inhibitor.
Hypothetical Western Blot Result for Cpd-02:
| Cpd-02 (nM) | p-Substrate Y | Total Substrate Y |
| 0 (DMSO) | ++++ | ++++ |
| 1 | ++++ | ++++ |
| 10 | +++ | ++++ |
| 100 | + | ++++ |
| 1000 | - | ++++ |
This result would indicate that Cpd-02 inhibits the phosphorylation of Substrate Y in a dose-dependent manner, confirming its on-target activity in cells.
Part 4: The Importance of Being Specific - Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity.[17] Due to the high degree of homology in the ATP-binding site across the kinome, many inhibitors have off-target effects.[15] Selectivity profiling involves screening the lead compound against a broad panel of kinases to identify potential off-target activities.
Several commercial services offer kinase selectivity profiling, screening a compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases.[18][19] The results are typically presented as a percentage of inhibition.
Hypothetical Selectivity Profile for Cpd-02 at 1 µM
| Kinase | % Inhibition at 1 µM |
| Kinase X (Target) | 98% |
| Kinase A | 85% |
| Kinase B | 45% |
| Kinase C | 12% |
| Kinase D | 5% |
| ... (over 400 other kinases) | <10% |
This profile suggests that Cpd-02 is a potent inhibitor of its intended target, Kinase X, but also shows significant activity against Kinase A and moderate activity against Kinase B. This information is crucial for guiding further medicinal chemistry efforts to improve selectivity and for interpreting the compound's biological effects.
Conclusion
The validation of a novel kinase inhibitor is a systematic and iterative process that requires a combination of biochemical, biophysical, and cell-based assays. By employing a logical and self-validating workflow, researchers can build a comprehensive data package that robustly characterizes the potency, mechanism of action, cellular activity, and selectivity of their compounds. This rigorous approach is fundamental to the successful development of new and effective kinase-targeted therapies.
References
-
Blaskovich, M. A. (2017). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC. Retrieved from [Link]
-
Cohen, P. (2001). Inhibitors of Protein Kinase Signaling Pathways. AHA/ASA Journals. Retrieved from [Link]
-
Uchiyama, S., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Retrieved from [Link]
-
Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. Retrieved from [Link]
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
ResearchGate. (2006). Signal Transduction Therapy with Rationally Designed Kinase Inhibitors. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]
-
EuroMAbNet. (2019). Antibody validation for Western blot. Retrieved from [Link]
-
Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
Sources
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 14. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pharmaron.com [pharmaron.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyridin-2-ol Derivatives
Introduction: The Critical First Step in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and fraught with challenges. For novel compounds, such as those derived from the 4-Bromo-5-fluoro-3-nitropyridin-2-ol scaffold, early and accurate assessment of cytotoxicity is a cornerstone of the development pipeline.[1][2] This initial screening not only flags overtly toxic molecules but also provides crucial insights into a compound's therapeutic index—the delicate balance between efficacy and toxicity. A well-designed cytotoxicity testing strategy, therefore, is not merely a regulatory hurdle but a critical decision-making tool that can save invaluable time and resources.
This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. Here, we will navigate the complex terrain of in vitro cytotoxicity assays, offering a comparative analysis of commonly employed methods, detailed experimental protocols, and the rationale behind selecting the most appropriate assay for your specific research question. The focus will be on providing a practical, field-proven perspective to ensure the generation of robust and reliable data.
Navigating the Landscape of Cytotoxicity Assays: A Comparative Overview
The selection of an appropriate cytotoxicity assay is contingent upon several factors, including the specific scientific question, the physicochemical properties of the test compound, and the available laboratory resources.[3] Each assay interrogates a different aspect of cellular health, from metabolic activity to membrane integrity. Consequently, a multi-parametric approach, employing assays with different underlying principles, is often recommended for a comprehensive toxicity profile.
Below is a comparative summary of some of the most widely used cytotoxicity assays:
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] | Inexpensive, well-established, and suitable for high-throughput screening.[2] | Requires a solubilization step, can be affected by compounds that interfere with mitochondrial respiration, and the formazan crystals can be difficult to dissolve.[5] | Initial screening of large compound libraries for cytotoxic potential. |
| LDH Release Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[6][7] | Non-lytic (measures released LDH), relatively simple, and can be multiplexed with other assays. | Less sensitive for detecting early apoptotic events where the membrane is initially intact; serum in the culture medium can contain LDH, leading to high background.[8] | Assessing membrane integrity and necrosis.[6] |
| ATP-Based Luminescence Assay | Measures the amount of ATP in viable cells using a luciferase-luciferin reaction.[9][10][11] | Highly sensitive, rapid, and has a broad dynamic range; less prone to artifacts from compound interference compared to colorimetric assays.[12] | More expensive than colorimetric assays; requires a luminometer. | Potent compound screening and mechanistic studies where high sensitivity is required.[13] |
| Real-Time Cytotoxicity Assays | Continuously monitor cell death over time using non-toxic fluorescent dyes that enter cells with compromised membrane integrity.[14][15] | Provides kinetic data on the onset and rate of cytotoxicity, allowing for the distinction between different cell death modalities.[15][16] | Requires specialized instrumentation (e.g., live-cell imaging systems).[16] | Detailed mechanistic studies and evaluation of time-dependent cytotoxic effects.[17] |
Experimental Workflows and Protocols
A logical and structured experimental workflow is paramount for obtaining reproducible and meaningful cytotoxicity data. The following diagram illustrates a typical screening cascade for a novel compound.
Caption: A typical workflow for cytotoxicity screening of novel compounds.
Detailed Protocol: MTT Assay
The MTT assay is a foundational method for assessing cell viability and is often the first-line screening tool for new chemical entities. Its principle is based on the conversion of the water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble formazan product by mitochondrial dehydrogenases of living cells.[4][18]
Caption: The principle of the MTT assay for cell viability.
Materials:
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Bromo-5-fluoro-3-nitropyridin-2-ol derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Detailed Protocol: LDH Release Assay
The LDH release assay is a reliable method for assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[7] It serves as an excellent orthogonal method to confirm findings from metabolic assays like MTT.
Materials:
-
96-well flat-bottom sterile microplates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Complete cell culture medium
-
Test compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Preparation of Controls:
-
Spontaneous LDH Release (Negative Control): Untreated cells.
-
Maximum LDH Release (Positive Control): Untreated cells lysed with lysis buffer 30 minutes before the assay endpoint.
-
Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for elucidating its mechanism of action.
Caption: Key morphological differences between apoptosis and necrosis.
Assays that can differentiate between these two cell death pathways include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
Conclusion and Future Perspectives
The in vitro cytotoxicity assessment of novel compounds derived from 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a critical and multifaceted process. A judicious selection of assays, grounded in a clear understanding of their principles and limitations, is essential for generating reliable and translatable data. The initial use of a high-throughput metabolic assay like MTT, followed by confirmation with an orthogonal method such as the LDH release assay, provides a robust framework for primary screening. Subsequent investigations into the mode of cell death will further refine the toxicological profile of promising candidates.
As the field of toxicology continues to evolve, so too will the tools at our disposal. The integration of high-content imaging, 3D cell culture models, and organ-on-a-chip technologies promises to provide even more physiologically relevant data in the future. However, the foundational assays described in this guide will undoubtedly remain indispensable tools in the early stages of drug discovery.
References
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]
-
PubMed. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]
-
Agilent. (n.d.). Real-Time Cytotoxicity Assays - xCELLigence RTCA. Retrieved from [Link]
-
PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]
-
BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cytotoxicity Assays. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
-
ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Retrieved from [Link]
-
Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]
-
PubMed. (1997). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]
-
Nanolive. (n.d.). LIVE Cytotoxicity Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Retrieved from [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2020). Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Retrieved from [Link]
Sources
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. clyte.tech [clyte.tech]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ATP Assays | What is an ATP Assay? [se.promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. agilent.com [agilent.com]
- 17. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Bromo-5-fluoro-3-nitropyridin-2-ol Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a procedural step but a critical determinant of its therapeutic potential and ultimate success. A candidate molecule with poor metabolic stability is likely to be rapidly cleared from the body, potentially leading to insufficient therapeutic exposure and the need for inconveniently frequent dosing.[1] Conversely, an overly stable compound might accumulate, increasing the risk of toxicity. This guide provides an in-depth, experience-driven comparison of the metabolic stability of novel 4-bromo-5-fluoro-3-nitropyridin-2-ol derivatives, a scaffold of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for in vitro assessment, and present comparative data to inform the selection of the most promising candidates for further development.
The Imperative of Early-Stage Metabolic Profiling
The journey of a drug from a laboratory concept to a clinical reality is long and fraught with challenges. A significant proportion of drug candidates fail during preclinical and clinical development due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[2] Therefore, integrating metabolic stability assays early in the drug discovery pipeline is a strategic imperative. It allows for the timely identification and weeding out of metabolically labile compounds, thereby conserving valuable resources and directing efforts toward candidates with a higher probability of success.[2]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a pivotal role in the biotransformation of a vast array of xenobiotics.[3] These enzymes catalyze a variety of oxidative reactions, rendering compounds more water-soluble and facilitating their excretion.[4] For the 4-bromo-5-fluoro-3-nitropyridin-2-ol scaffold, the presence of halogen atoms and a nitro group introduces specific metabolic liabilities that warrant careful investigation.
Probing Metabolic Fate: The Liver Microsomal Stability Assay
To assess the metabolic stability of our 4-bromo-5-fluoro-3-nitropyridin-2-ol derivatives, the in vitro liver microsomal stability assay stands as a robust and widely adopted method.[5] This assay utilizes subcellular fractions of the liver, known as microsomes, which are rich in CYP enzymes.[6] By incubating our test compounds with liver microsomes in the presence of the essential cofactor NADPH, we can simulate the primary metabolic processes that occur in the liver.[6]
Causality in Experimental Design: A Self-Validating System
Our experimental design is built on a foundation of scientific rigor to ensure the generation of reliable and reproducible data. The inclusion of both positive and negative controls is fundamental to a self-validating system.
-
Positive Controls: We employ compounds with known metabolic fates to confirm the enzymatic activity of our microsomal preparation. Verapamil, a compound known for its rapid clearance, and Diazepam, which exhibits low clearance, serve as our benchmarks for high and low metabolic turnover, respectively.[5] Consistent results with these controls validate the integrity of our assay.
-
Negative Controls: To distinguish between enzymatic degradation and chemical instability, we run parallel incubations in the absence of the NADPH cofactor.[7] Any degradation observed in these incubations can be attributed to non-enzymatic processes. Additionally, heat-inactivated microsomes are used as another negative control to ensure that the observed metabolism is indeed enzyme-mediated.[5]
The concentration of the test compound is kept low (typically 1 µM) to ensure that the enzyme kinetics are in the linear range, providing a more accurate measure of intrinsic clearance.[5] The microsomal protein concentration is also carefully optimized to achieve a measurable rate of metabolism within the timeframe of the experiment.[5]
A Comparative Analysis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present hypothetical yet plausible data for a series of 4-bromo-5-fluoro-3-nitropyridin-2-ol derivatives. These derivatives feature substitutions at a hypothetical R-group position, allowing us to explore structure-activity relationships.
| Compound ID | R-Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BFNP-001 | -H | 25 | 27.7 |
| BFNP-002 | -CH₃ | 45 | 15.4 |
| BFNP-003 | -CF₃ | 90 | 7.7 |
| BFNP-004 | -OCH₃ | 15 | 46.2 |
| BFNP-005 | -Cl | 35 | 19.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
From this comparative data, we can draw several key insights:
-
Impact of Alkylation: The addition of a methyl group (BFNP-002) appears to enhance metabolic stability compared to the parent compound (BFNP-001), as indicated by a longer half-life and lower intrinsic clearance.
-
The Power of Fluorination: The introduction of a trifluoromethyl group (BFNP-003) dramatically increases metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond is more resistant to enzymatic cleavage.[4]
-
Metabolically Labile Moieties: The methoxy group in BFNP-004 represents a "soft spot" for metabolism, likely undergoing O-dealkylation, leading to rapid clearance.
-
Halogenation Effects: The presence of a chloro group (BFNP-005) offers a moderate improvement in stability over the parent compound.
This type of comparative analysis is instrumental in guiding the next steps of drug design, allowing researchers to prioritize compounds with more favorable metabolic profiles.
Experimental Protocol: Liver Microsomal Stability Assay
This section provides a detailed, step-by-step methodology for conducting the liver microsomal stability assay.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
Test compounds and positive controls (Verapamil, Diazepam) dissolved in DMSO
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare working solutions of the test compounds and positive controls in phosphate buffer. The final DMSO concentration in the incubation should be less than 0.5% to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the phosphate buffer.
-
Add the test compound or control working solution to the wells.
-
For the negative control (minus NADPH), add an equivalent volume of phosphate buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[8]
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.[7] The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[5]
Visualizing the Workflow and Potential Metabolic Fates
To further clarify the experimental process and potential metabolic transformations, we provide the following diagrams generated using Graphviz.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Hypothetical metabolic pathways for 4-bromo-5-fluoro-3-nitropyridin-2-ol derivatives.
The primary metabolic routes for nitroaromatic compounds often involve the reduction of the nitro group to an amino group.[10] Additionally, the aromatic ring is susceptible to hydroxylation mediated by CYP enzymes. Dehalogenation, either through oxidative or reductive mechanisms, is also a possible metabolic transformation for halogenated compounds.[11]
Conclusion: A Data-Driven Path Forward
The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a robust and well-controlled in vitro liver microsomal stability assay, we can generate crucial comparative data that informs the selection of 4-bromo-5-fluoro-3-nitropyridin-2-ol derivatives with enhanced pharmacokinetic potential. The insights gained from these early-stage studies are invaluable in guiding the design of next-generation compounds with improved drug-like properties, ultimately increasing the likelihood of clinical success.
References
-
Di, L. (2019). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Hamed, R. B., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Al-Sanea, M. M., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Al-Sanea, M. M., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]
-
Waters Corporation. (2008, May). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
-
Williams, E. T., & Mutual, C. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic... ResearchGate. [Link]
-
PatSnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]
-
PubMed Central. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. [Link]
-
MDPI. (2023, June 19). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
ResearchGate. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. [Link]
-
ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
PubMed Central. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
PubMed. Biochemical studies on the metabolic activation of halogenated alkanes. [Link]
-
AKJournals. (2025, February 25). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. [Link]
-
PubMed. (2011, September 14). Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. [Link]
-
OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
-
MDPI. (2024, September 10). In Vitro Interaction of Binuclear Copper Complexes with Liver Drug-Metabolizing Cytochromes P450. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ResearchGate. (2025, August 6). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
PubMed Central. Cytochrome P450s and other enzymes in drug metabolism and toxicity. [Link]
-
PubMed. (2025, March 24). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]
Sources
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mttlab.eu [mttlab.eu]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors
Introduction: The Quest for Specificity and Potency
Protein kinases are one of the most significant and "druggable" families of proteins in the human genome. Their central role in cellular signaling has made them prime targets for therapeutic intervention, particularly in oncology.[1] Since the approval of the first kinase inhibitor, imatinib, the field has exploded, with over 80 FDA-approved agents targeting various kinases.[2]
The development of a new kinase inhibitor is a journey fraught with challenges. A successful candidate must not only be potent against its intended target but also highly selective, minimizing the off-target effects that can lead to toxicity. Therefore, benchmarking a new chemical entity (NCE) against a well-characterized standard is not just a formality; it is a critical process that validates its potential and guides its path toward the clinic.
This guide outlines a logical, three-pillar approach to benchmarking, moving from foundational biochemical characterization to validation in a complex cellular environment. We will provide not only the "how" but, more importantly, the "why" behind each experimental stage.
Pillar 1: Foundational Biochemical Characterization
The initial assessment of any new inhibitor occurs in a controlled, cell-free environment. These in vitro assays are designed to answer two fundamental questions: "How tightly does it bind?" and "How specific is it?"[3]
A. Determining Potency (IC50): The First Critical Metric
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is the primary measure of a compound's potency.[2] A lower IC50 value indicates higher potency. For this crucial measurement, we employ a robust and highly sensitive method such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4][5]
Causality Behind the Choice: The ADP-Glo™ assay is superior to methods that measure ATP depletion because it directly quantifies the product (ADP) of the kinase reaction.[1][5] This provides a more direct and sensitive measure of enzyme activity. The two-step process, which first eliminates unused ATP before converting ADP to a luminescent signal, dramatically reduces background and increases the signal-to-noise ratio.[1]
Experimental Workflow: IC50 Determination using ADP-Glo™
Caption: The MAPK signaling pathway, a common target for kinase inhibitors.
Detailed Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment:
-
Seed cells (e.g., A375 melanoma cells, which have the BRAF V600E mutation) in a 6-well plate and allow them to adhere overnight. [6] * Treat the cells with a range of concentrations of the NC and the standard inhibitor (Vemurafenib) for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (Thr202/Tyr204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe with an antibody for total ERK, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Data Presentation: Cellular Signaling Inhibition
| Compound | Concentration | p-ERK / Total ERK Ratio (Normalized) |
| Vehicle Control | - | 1.00 |
| New Compound X | 100 nM | 0.45 |
| 500 nM | 0.12 | |
| Vemurafenib | 100 nM | 0.65 |
| 500 nM | 0.25 |
This data shows that New Compound X inhibits the downstream MAPK pathway more effectively at lower concentrations than the standard, Vemurafenib.
C. Phenotypic Outcomes: Measuring the Effect on Cell Fate
Finally, the inhibition of a signaling pathway should translate to a desired cellular outcome, such as a reduction in cell viability or proliferation. The MTT assay is a classic colorimetric assay to assess this.
Causality Behind the Choice: This assay provides a crucial link between target engagement, pathway inhibition, and a cancer-relevant phenotype. It is a self-validating endpoint for the entire benchmarking cascade, demonstrating that the inhibitor's molecular actions culminate in a meaningful anti-proliferative effect.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NC and the standard inhibitor. Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm. The intensity of the purple color is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: Anti-Proliferative Effect
| Compound | Cell Line | GI50 (nM) |
| New Compound X | A375 (BRAF V600E) | 150 nM |
| Vemurafenib (Standard) | A375 (BRAF V600E) | 300 nM |
This data provides the ultimate validation: New Compound X demonstrates superior anti-proliferative effects in a relevant cancer cell line compared to the clinical standard.
Conclusion: Building a Comprehensive and Trustworthy Profile
Benchmarking a new kinase inhibitor is a systematic process of building a case for its utility and superiority. By moving logically from biochemical potency and selectivity to cellular target engagement, pathway modulation, and finally, phenotypic outcomes, we create a self-validating narrative. Each step confirms the last and provides the necessary confidence to advance a compound.
This guide provides a robust framework, but the specific kinase, cell lines, and standard inhibitors must be chosen carefully based on the project's therapeutic goals. By rigorously comparing a new entity to a known standard at every level of biological complexity, we can make informed, data-driven decisions and identify the most promising candidates for the next generation of targeted therapies.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
National Center for Biotechnology Information. (2025, May 4). Vemurafenib. StatPearls. [Link]
-
AACR Journals. (2011). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
-
National Center for Biotechnology Information. (2022, October 6). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed Central. [Link]
-
National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
ResearchGate. (2025, August 6). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. [Link]
-
National Center for Biotechnology Information. MAP Kinase Pathways. PubMed Central. [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
National Center for Biotechnology Information. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma. PubMed Central. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
National Center for Biotechnology Information. (2012, December 5). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
YouTube. (2015, December 17). Vemurafenib in patients with BRAF600 mutation–positive metastatic melanoma. ecancertv. [Link]
-
Reaction Biology. NanoBRET Assay Services. Reaction Biology. [Link]
-
ResearchGate. MAPK signalling pathways. Schematic diagram of the major putative.... ResearchGate. [Link]
-
AACR Journals. (2011). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research. [Link]
-
National Center for Biotechnology Information. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PubMed Central. [Link]
-
PubMed. (2022). Assessment on the binding characteristics of dasatinib, a tyrosine kinase inhibitor to calf thymus DNA: insights from multi-spectroscopic methodologies and molecular docking as well as DFT calculation. PubMed. [Link]
-
ResearchGate. Kinase profile of dasatinib. ResearchGate. [Link]
-
National Center for Biotechnology Information. Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. PubMed Central. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
YouTube. (2020, May 5). MAPK signaling: How the components of MAPK pathway were discovered. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-5-fluoro-3-nitropyridin-2-ol: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a halogenated nitropyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, we can mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazard Profile
4-Bromo-5-fluoro-3-nitropyridin-2-ol is classified as an irritant[1]. Based on the hazard profiles of analogous compounds such as 5-bromo-2-nitropyridine, 3-bromo-2-fluoro-5-nitropyridine, and other halogenated nitroaromatics, we can infer a similar set of risks.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation[2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort[2][3][4].
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[3][4][5][6][7].
-
Environmental Hazard: Halogenated organic compounds can have long-lasting environmental effects if not disposed of correctly[7].
The nitro group suggests potential reactivity, particularly with strong reducing agents or at elevated temperatures. The presence of halogens (bromine and fluorine) necessitates its classification as a halogenated organic waste[8].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Bromo-5-fluoro-3-nitropyridin-2-ol for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[9][10] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[9][11] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors.[9][10][11] |
III. Spill Management: Immediate and Controlled Response
Accidents happen. A well-defined spill management plan is crucial for minimizing exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Contain the Spill: Use an absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict Access: Prevent entry into the affected area.
-
Await Professional Response: Do not attempt to clean up a large spill without proper training and equipment.
IV. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is to treat it as a halogenated organic hazardous waste. Never dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Solid Waste."[8][12] The container must be compatible with the chemical.
-
Incompatibility Avoidance: Do not mix this compound with incompatible materials. Strong acids, bases, and oxidizing agents should be kept separate to prevent potentially vigorous reactions.[2][6]
Step 2: Container Management
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Bromo-5-fluoro-3-nitropyridin-2-ol," and the approximate quantity.
-
Closure: Keep the container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[13][14][15]. The SAA should be in a well-ventilated area, away from heat sources.
Step 3: Disposal of Contaminated Materials
-
Empty Containers: The original container of 4-Bromo-5-fluoro-3-nitropyridin-2-ol should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic liquid waste[16]. After rinsing, the defaced container may be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines.
-
Contaminated PPE: Any grossly contaminated PPE, such as gloves, should be placed in the solid hazardous waste container along with the compound.
Step 4: Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full, or if you are generating no more of this waste stream, contact your institution's EHS office to arrange for pickup.
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.
Below is a decision-making workflow for the disposal process:
Caption: Disposal Workflow for 4-Bromo-5-fluoro-3-nitropyridin-2-ol.
V. Conclusion: A Culture of Safety
The proper disposal of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By synthesizing information from related compounds and adhering to established best practices for hazardous waste management, researchers can confidently and safely manage this and other novel chemical entities. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste disposal in your laboratory.
References
-
University of Aveiro. Laboratory Waste Disposal. Retrieved from [Link]
-
National Institutes of Health. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
- Unknown. Hazardous Waste Segregation.
-
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Harvard Environmental Health and Safety. Chemical and Hazardous Waste. Retrieved from [Link]
-
PubChem. 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from [Link]
-
ICL Group. Bromine Safety Handbook. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]
- Unknown. Treatment and disposal of chemical wastes in daily laboratory work.
-
National University of Singapore Department of Chemistry. Disposal of Waste Solvents. Retrieved from [Link]
-
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
MIT Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
IndiaMART. 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. dollycorporation.com [dollycorporation.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sweet.ua.pt [sweet.ua.pt]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
